Losulazine
説明
特性
CAS番号 |
72141-57-2 |
|---|---|
分子式 |
C27H22F4N4O3S |
分子量 |
558.5 g/mol |
IUPAC名 |
[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-[4-[[7-(trifluoromethyl)quinolin-4-yl]amino]phenyl]methanone |
InChI |
InChI=1S/C27H22F4N4O3S/c28-20-4-8-22(9-5-20)39(37,38)35-15-13-34(14-16-35)26(36)18-1-6-21(7-2-18)33-24-11-12-32-25-17-19(27(29,30)31)3-10-23(24)25/h1-12,17H,13-16H2,(H,32,33) |
InChIキー |
SYJKIRZBDWNJSB-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1C(=O)C2=CC=C(C=C2)NC3=C4C=CC(=CC4=NC=C3)C(F)(F)F)S(=O)(=O)C5=CC=C(C=C5)F |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Losulazine; Losulazina; Losulazinum; |
製品の起源 |
United States |
Foundational & Exploratory
Losulazine: A Technical Whitepaper on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Losulazine is a peripherally acting sympatholytic agent with antihypertensive properties. Its mechanism of action is primarily attributed to the depletion of norepinephrine from postganglionic adrenergic neurons, a characteristic it shares with reserpine. This leads to a reduction in sympathetic tone, resulting in decreased peripheral vascular resistance and cardiac output, and consequently, a lowering of arterial blood pressure. This document provides a comprehensive overview of the known mechanism of action of this compound, supported by available preclinical and clinical data. It details the inferred signaling pathways, summarizes quantitative physiological effects, and outlines the experimental methodologies used to elucidate its pharmacological profile.
Core Mechanism of Action: Norepinephrine Depletion
This compound's primary pharmacological effect is the depletion of norepinephrine stores within the peripheral sympathetic nervous system.[1] This action is consistent with that of an adrenergic neuron-blocking agent. The hypotensive activity of this compound is directly dependent on the presence of sympathetic neuronal activity.
Inferred Molecular Target: Vesicular Monoamine Transporter 2 (VMAT2)
By inhibiting VMAT2, drugs like reserpine prevent the sequestration of norepinephrine into these vesicles. The unprotected norepinephrine in the cytoplasm is then metabolized by monoamine oxidase (MAO), leading to a gradual depletion of the neuron's norepinephrine stores. It is highly probable that this compound shares this mechanism of VMAT2 inhibition.
Signaling Pathways and Physiological Effects
The depletion of norepinephrine at the neuroeffector junction of the sympathetic nervous system leads to a cascade of physiological effects that culminate in the reduction of blood pressure.
Signaling Pathway of Norepinephrine Depletion
The following diagram illustrates the inferred mechanism of action of this compound at the adrenergic nerve terminal.
Downstream Physiological Consequences
The reduction in norepinephrine release from sympathetic nerve terminals leads to decreased activation of adrenergic receptors on effector organs, most notably vascular smooth muscle and the heart. This results in:
-
Reduced Peripheral Vascular Resistance: Decreased stimulation of α1-adrenergic receptors on vascular smooth muscle leads to vasodilation and a fall in total peripheral resistance.
-
Reduced Cardiac Output: Decreased stimulation of β1-adrenergic receptors in the heart leads to a reduction in heart rate and cardiac contractility.
These combined effects on peripheral vascular resistance and cardiac output are responsible for the antihypertensive action of this compound.[1]
Quantitative Data
The following tables summarize the available quantitative data on the effects of this compound.
Table 1: Dose-Response of this compound on Blood Pressure in Hypertensive Patients
| Daily Dose (mg, b.i.d.) | Percentage of Patients with Diastolic BP ≤ 90 mmHg |
| 10 - 30 | > 70% |
Data from a double-blind, placebo-controlled study in 32 hypertensive patients.[1]
Table 2: Cardiovascular Effects of Acute Oral Administration of this compound in Cynomolgus Monkeys
| Dose (mg/kg) | Change in Mean Arterial Pressure | Change in Heart Rate |
| 0.1 | Dose-related decrease | No significant change |
| 1 | Dose-related decrease | No significant change |
| 10 | Dose-related decrease | No significant change |
| 30 | Dose-related decrease | No significant change |
Data from a study in conscious cynomolgus monkeys.[1]
Experimental Protocols
The following sections describe the general methodologies employed in the key experiments that have characterized the mechanism of action of this compound.
In Vivo Antihypertensive Efficacy Studies
Objective: To determine the dose-dependent effect of this compound on blood pressure in a relevant animal model and in human subjects.
Methodology:
-
Animal Studies (e.g., Conscious Cynomolgus Monkeys):
-
Animals are instrumented for continuous monitoring of arterial blood pressure and heart rate.
-
A baseline period of data collection is established.
-
This compound is administered orally at various doses (e.g., 0.1, 1, 10, 30 mg/kg).
-
Blood pressure and heart rate are monitored for a defined period post-administration.
-
Data is analyzed to determine the dose-response relationship.
-
-
Human Clinical Trials:
-
A cohort of patients with essential hypertension is recruited.
-
The study is designed as a randomized, double-blind, placebo-controlled trial.
-
Patients are randomly assigned to receive either this compound (at a specified dose range, e.g., 10-30 mg twice daily) or a placebo.
-
Blood pressure (systolic and diastolic) and heart rate are measured at regular intervals throughout the study period.
-
Efficacy is determined by the change in blood pressure from baseline in the this compound group compared to the placebo group.
-
Workflow Diagram:
Mechanistic Pharmacology Studies in Non-Human Primates
Objective: To elucidate the pharmacological mechanism underlying the hypotensive effect of this compound.
Methodologies:
-
Ganglionic Blockade:
-
The hypotensive effect of this compound is assessed before and after the administration of a ganglionic blocking agent (e.g., hexamethonium).
-
Abolition of the this compound-induced hypotension by ganglionic blockade indicates that its action is dependent on an intact sympathetic nervous system.
-
-
Receptor Blockade:
-
The hypotensive effect of this compound is evaluated in the presence of antagonists for various receptors (e.g., cholinergic, beta-adrenergic, histaminergic).
-
The persistence of the hypotensive effect in the presence of these blockers suggests that this compound does not act directly on these receptors.
-
-
Norepinephrine Depletion Assessment (Inferred Protocol):
-
This would typically involve measuring tissue levels of norepinephrine in control and this compound-treated animals.
-
Tissues with rich sympathetic innervation (e.g., heart, spleen, vas deferens) are harvested.
-
Norepinephrine is extracted from the tissues and quantified using techniques such as high-performance liquid chromatography (HPLC) with electrochemical detection.
-
A significant reduction in norepinephrine content in the tissues of this compound-treated animals would provide direct evidence of its depleting effect.
-
Logical Relationship Diagram:
References
Losulazine: A Peripherally Acting Sympatholytic Agent for the Management of Hypertension
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Losulazine is an orally active antihypertensive agent characterized by its peripheral sympatholytic activity. Clinical studies have demonstrated its efficacy in lowering blood pressure without inducing reflex tachycardia, a common side effect of many vasodilators. The primary mechanism of action of this compound is the depletion of norepinephrine from peripheral sympathetic nerve terminals, a pharmacological profile similar to that of reserpine. This technical guide provides a comprehensive overview of the core pharmacology of this compound, including its mechanism of action, available preclinical and clinical data, and detailed experimental methodologies for its evaluation.
Introduction
Hypertension is a major risk factor for cardiovascular disease, stroke, and other comorbidities. A key contributor to the pathophysiology of hypertension is the overactivity of the sympathetic nervous system. Sympatholytic agents that reduce sympathetic tone have been a cornerstone of antihypertensive therapy for decades. This compound emerged as a promising therapeutic candidate within this class, offering effective blood pressure control with a favorable side effect profile, particularly the absence of orthostatic hypotension and sexual dysfunction in early clinical evaluations. This document serves as a technical resource for scientists and researchers, consolidating the available scientific information on this compound.
Chemical and Physical Properties
This compound hydrochloride is a piperazine derivative. A summary of its chemical and physical properties is presented in Table 1.
| Property | Value |
| Molecular Formula | C₂₇H₂₂F₄N₄O₃S |
| Molecular Weight | 558.55 g/mol |
| CAS Number | 72141-57-2 |
| IUPAC Name | 1-[(4-fluorophenyl)sulfonyl]-4-[4-[[7-(trifluoromethyl)-4-quinolyl]amino]benzoyl]piperazine |
| Appearance | Not specified in available literature |
| Solubility | Not specified in available literature |
Table 1: Chemical and Physical Properties of this compound.
Mechanism of Action: Peripheral Norepinephrine Depletion
The antihypertensive effect of this compound is attributed to its action as a peripheral sympatholytic agent. Preclinical studies in nonhuman primates have shown that the hypotensive activity of this compound is dependent on intact sympathetic neuronal activity, as its effects are abolished by ganglionic blockade[1]. The pharmacological profile of this compound closely resembles that of reserpine and guanethidine, suggesting a common mechanism of action involving the inhibition of adrenergic neuron function[1].
The proposed mechanism involves the depletion of norepinephrine from postganglionic adrenergic neurons[1]. While the precise molecular target has not been definitively identified in the available literature, the reserpine-like activity strongly suggests that this compound may inhibit the Vesicular Monoamine Transporter 2 (VMAT2). VMAT2 is responsible for sequestering cytoplasmic monoamines, such as norepinephrine, into synaptic vesicles for subsequent release. Inhibition of VMAT2 leads to the accumulation of norepinephrine in the cytoplasm, where it is metabolized by monoamine oxidase (MAO), resulting in the depletion of vesicular norepinephrine stores. This, in turn, reduces the amount of norepinephrine released upon nerve stimulation, leading to a decrease in sympathetic tone, reduced peripheral vascular resistance, and a lowering of blood pressure.
Preclinical Pharmacology
In Vivo Studies
In conscious cynomolgus monkeys, acute oral administration of this compound at doses of 0.1, 1, 10, and 30 mg/kg resulted in dose-related hypotensive responses without significant changes in heart rate[1]. The hypotensive effect was associated with reductions in both peripheral vascular resistance and cardiac output[1]. Importantly, this compound did not induce orthostatic hypotension at the tested doses.
The sympatholytic mechanism was further supported by experiments where the hypotensive effect of this compound was abolished by ganglionic blockade, indicating its dependence on sympathetic neuronal activity. Additive combination studies with other antihypertensive agents like nitroprusside, phentolamine, reserpine, and guanethidine suggested that this compound shares the same site of action as reserpine and guanethidine, which is the inhibition of adrenergic neuron function.
Quantitative Preclinical Data
Specific quantitative data such as in vitro IC₅₀ values for norepinephrine depletion or Ki values for VMAT2 binding are not publicly available in the reviewed literature.
Clinical Pharmacology
Clinical Efficacy in Hypertension
A double-blind, placebo-controlled clinical trial involving 32 patients with hypertension evaluated the efficacy of this compound. Patients were randomized to receive either this compound (n=16) or placebo (n=16). This compound was administered at a dosage of 10 to 30 mg twice daily (b.i.d.).
The study demonstrated that this compound effectively lowered blood pressure. Over 70% of the subjects receiving this compound achieved a diastolic blood pressure of less than or equal to 90 mm Hg. A notable finding was the absence of an increase in heart rate; in fact, there was a trend towards a decrease in heart rate.
| Parameter | This compound | Placebo |
| Dosage | 10-30 mg b.i.d. | - |
| Primary Outcome | Diastolic BP ≤ 90 mm Hg in >70% of patients | Lack of efficacy in 4 dropouts |
| Effect on Heart Rate | Tendency to decrease | Not specified |
Table 2: Summary of a Clinical Trial of this compound in Hypertension.
Safety and Tolerability
In the aforementioned clinical trial, this compound was generally well-tolerated. Side effects were reported as minimal, with no evidence of orthostatic effects or sexual dysfunction. One subject discontinued the study due to drug-related pruritus (itchy eyes), which resolved upon stopping the medication. There was a suggestion of drug-related nasal stuffiness and conjunctival congestion. No significant changes in laboratory values or body weight were observed.
Pharmacokinetics (ADME)
Detailed pharmacokinetic data, including absorption, distribution, metabolism, and excretion (ADME) parameters for this compound in humans, are not extensively reported in the publicly available literature.
Experimental Protocols
Detailed, step-by-step experimental protocols for the preclinical and clinical studies of this compound are not available in the reviewed literature. However, based on the described experiments, the following general methodologies would have been employed.
In Vivo Blood Pressure Measurement in Nonhuman Primates
This protocol describes a general procedure for evaluating the cardiovascular effects of an orally administered compound in conscious, tethered nonhuman primates.
Clinical Trial for Hypertension
The following outlines a typical design for a randomized, double-blind, placebo-controlled clinical trial to evaluate the efficacy of an antihypertensive agent.
Conclusion
This compound is a peripheral sympatholytic agent that has demonstrated efficacy in lowering blood pressure in hypertensive patients. Its mechanism of action, involving the depletion of peripheral norepinephrine stores, offers a distinct therapeutic approach. The available clinical data suggest a favorable safety profile with a lack of reflex tachycardia and other common side effects associated with some antihypertensive classes. However, a comprehensive understanding of its quantitative pharmacology, including specific molecular interactions and detailed pharmacokinetic properties, is limited by the publicly available information. Further research would be necessary to fully elucidate the therapeutic potential and complete safety profile of this compound.
References
A Technical Guide to Phentolamine Ophthalmic Solution (0.75%): A Novel Peripherally Acting Sympatholytic for Ophthalmic Indications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phentolamine, a non-selective alpha-1 and alpha-2 adrenergic antagonist, has been reformulated into a novel ophthalmic solution (0.75%) as a peripherally acting sympatholytic agent.[1][2][3][4] This topical application represents a significant advancement in ophthalmic therapeutics, targeting the iris dilator muscle to modulate pupil size without engaging the ciliary muscle.[3] Recent Phase 3 clinical trials have demonstrated its efficacy and safety in two distinct areas: the treatment of presbyopia and the mitigation of visual disturbances under mesopic (low-light) conditions, particularly in patients who have undergone keratorefractive surgery. This document provides a comprehensive technical overview of phentolamine ophthalmic solution, detailing its mechanism of action, summarizing pivotal clinical trial data, outlining experimental protocols, and visualizing key pathways and workflows.
Core Mechanism of Action
Phentolamine functions as a competitive, reversible antagonist at both alpha-1 and alpha-2 adrenergic receptors. In the context of ophthalmic application, its primary therapeutic effect is achieved through the blockade of alpha-1 adrenergic receptors located on the iris dilator muscle. The sympathetic nervous system normally releases norepinephrine, which activates these alpha-1 receptors, causing the muscle to contract and the pupil to dilate (mydriasis). By binding to these receptors, phentolamine prevents norepinephrine from exerting its effect, leading to muscle relaxation and a reduction in pupil diameter (miosis).
This targeted peripheral action is advantageous as it avoids interaction with the ciliary muscle, which is a concern with other classes of miotics like parasympathomimetics that can sometimes be associated with retinal tears or detachment.
Signaling Pathway
The following diagram illustrates the sympatholytic action of phentolamine at the alpha-1 adrenergic receptor on an iris dilator muscle cell.
Quantitative Data from Clinical Trials
Phentolamine ophthalmic solution 0.75% has been rigorously evaluated in multiple Phase 3 clinical trials. The data below summarizes the primary efficacy endpoints for its two leading indications.
Table 1: Efficacy in Treating Presbyopia (VEGA Program)
| Trial | Primary Endpoint | Phentolamine 0.75% Arm | Placebo Arm | p-value | Reference |
| VEGA-3 | % of participants with ≥15-letter gain in binocular DCNVA¹ with <5 letter loss in BCDVA² at 12 hours post-dose on Day 8 | 27.2% | 11.5% | <0.0001 | |
| VEGA-3 | % of participants with ≥15-letter gain in binocular DCNVA¹ at 1 hour post-dose on Day 1 | 20.6% | 6.1% | 0.0002 |
¹DCNVA: Distance-Corrected Near Visual Acuity ²BCDVA: Best-Corrected Distance Visual Acuity
Table 2: Efficacy in Treating Dim Light Vision Disturbances (LYNX Program)
| Trial | Primary Endpoint | Phentolamine 0.75% Arm | Placebo Arm | p-value | Reference |
| LYNX-2 | % of participants with ≥15-letter gain in Mesopic Low Contrast Distance Visual Acuity (mLCVA) at Day 15 | 17.3% | 9.2% | <0.05 |
Table 3: Efficacy in Reversal of Mydriasis (MIRA Program)
| Trial | Primary Endpoint | Phentolamine 0.75% Arm | Placebo Arm | p-value | Reference |
| MIRA-2 | % of participants returning to within 0.2 mm of baseline pupil diameter at 90 minutes | 48.9% | 6.6% | <0.0001 | |
| MIRA-3 | % of participants returning to within 0.2 mm of baseline pupil diameter at 90 minutes | 58.0% | 6.0% | <0.0001 |
Table 4: Pharmacokinetics and Adverse Events
| Parameter | Value / Observation | Reference |
| Onset of Action | Within 30 minutes | |
| Maximum Effect | 60 to 90 minutes | |
| Duration of Effect | Up to 24 hours | |
| Peak Plasma Time | 15 to 60 minutes | |
| Common Adverse Events (>5%) | Instillation site discomfort (16%), Conjunctival hyperemia (12%), Dysgeusia (6%) |
Experimental Protocols
The following sections detail the methodologies used in the pivotal Phase 3 trials.
LYNX-2 Study Protocol (Dim Light Vision Disturbances)
-
Study Design : A multicenter, randomized, double-masked, placebo-controlled Phase 3 clinical trial.
-
Participant Population : 199 patients who had previously undergone keratorefractive surgery and reported chronic night driving impairment with reduced mesopic vision.
-
Randomization : Patients were randomized to receive either phentolamine ophthalmic solution 0.75% or a matching placebo.
-
Dosing Regimen : The assigned solution was self-administered in both eyes nightly for a period of 6 weeks.
-
Primary Outcome Measure : The proportion of participants achieving a gain of 3 lines (15 letters) or more in Mesopic Low Contrast Distance Visual Acuity (mLCVA), as measured by the Early Treatment Diabetic Retinopathy Study (ETDRS) chart, at Day 15 of treatment.
-
Key Secondary/Patient-Reported Outcomes : Assessment of functional vision benefits, including difficulty seeing due to oncoming headlights and glare at dawn/dusk, using the validated Vision and Night Driving Questionnaire (VND-Q).
VEGA-3 Study Protocol (Presbyopia)
-
Study Design : A multicenter, randomized, double-masked, placebo-controlled Phase 3 study.
-
Participant Population : 545 participants with a clinical diagnosis of presbyopia.
-
Randomization : Participants were randomized in a 3:2 ratio to receive either phentolamine ophthalmic solution 0.75% or placebo.
-
Dosing Regimen : The solution was administered once daily in the evening.
-
Primary Outcome Measure : The proportion of participants achieving a gain of 15 letters or more (≥3 lines) in binocular Distance-Corrected Near Visual Acuity (DCNVA) while experiencing a loss of less than 5 letters in binocular Best-Corrected Distance Visual Acuity (BCDVA). This was measured at 12 hours post-dose on Day 8 of the study.
-
Long-term Monitoring : Patients will be monitored for long-term safety over a 48-week period.
Experimental Workflow Diagram
The diagram below outlines the typical workflow for the Phase 3 clinical trials described.
Conclusion
Phentolamine ophthalmic solution 0.75% is a novel, peripherally acting sympatholytic agent with a well-defined mechanism of action targeting alpha-1 adrenergic receptors on the iris dilator muscle. Robust data from recent Phase 3 clinical trials support its potential as a first-in-class treatment for both presbyopia and vision disturbances in low-light conditions. Its targeted, non-ciliary mechanism presents a favorable safety profile. The detailed protocols from the LYNX and VEGA programs provide a clear framework for its clinical evaluation and demonstrate its efficacy in meeting statistically significant primary endpoints. This agent represents a promising innovation in ophthalmic care, addressing previously unmet needs for non-invasive, reversible modulation of pupil size.
References
Unraveling the Enigma of Losulazine: A Technical Guide to its Norepinephrine-Depleting Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Losulazine, an antihypertensive agent, exerts its pharmacological effects not through the canonical pathway of norepinephrine reuptake inhibition, but via a mechanism involving the depletion of norepinephrine from peripheral sympathetic neurons. This technical guide delves into the current understanding of this compound's interaction with the noradrenergic system, presenting available data, outlining relevant experimental methodologies, and visualizing its proposed mechanism of action. While direct binding affinities and inhibitory concentrations for the norepinephrine transporter (NET) are not established, evidence points towards a functional inhibition of adrenergic neurons, akin to the action of reserpine. This document aims to provide a comprehensive resource for researchers investigating this compound and related compounds.
Introduction
This compound is a piperazine derivative that has been investigated for its antihypertensive properties.[1] Its mechanism of action is primarily attributed to its ability to reduce peripheral sympathetic tone by depleting norepinephrine stores in postganglionic adrenergic neurons.[2] This action leads to a reduction in blood pressure. Unlike classical norepinephrine reuptake inhibitors (NRIs), which block the norepinephrine transporter (NET) to increase synaptic norepinephrine levels, this compound's effects are consistent with a reduction in the amount of norepinephrine available for release.
Mechanism of Action: Norepinephrine Depletion
Preclinical studies have indicated that this compound's hypotensive activity is dependent on intact sympathetic neuronal activity.[2] Its pharmacological profile shares similarities with known norepinephrine-depleting agents like reserpine and guanethidine, suggesting a common site of action in the inhibition of adrenergic neuron function.[2] The leading hypothesis is that this compound interferes with the vesicular storage of norepinephrine within sympathetic neurons. This is likely achieved through the inhibition of the vesicular monoamine transporter 2 (VMAT2), the transporter responsible for packaging monoamines into synaptic vesicles. Inhibition of VMAT2 leads to the accumulation of norepinephrine in the cytoplasm, where it is metabolized by monoamine oxidase (MAO), resulting in the depletion of neuronal norepinephrine stores.
Signaling Pathway of Norepinephrine Depletion by this compound
The proposed signaling cascade for this compound's action is depicted below. This pathway highlights the disruption of norepinephrine storage, leading to its degradation and a subsequent reduction in its release into the synaptic cleft.
Caption: Proposed mechanism of this compound-induced norepinephrine depletion.
Quantitative Data
Table 1: Preclinical Cardiovascular Effects of this compound in Cynomolgus Monkeys
| Dose (mg/kg, p.o.) | Effect on Blood Pressure | Effect on Heart Rate | Orthostatic Hypotension |
| 0.1 - 30 | Dose-related hypotensive response | No significant alteration | Not observed |
| Data from Pals DT, et al. J Pharmacol Exp Ther. 1985.[2] |
Table 2: Clinical Efficacy of this compound in Hypertensive Patients
| Dosage | Primary Outcome | Heart Rate Change |
| 10 to 30 mg b.i.d. | Diastolic blood pressure ≤ 90 mm Hg in >70% of subjects | Tendency to decrease |
| Data from Gore R, et al. Clin Pharmacol Ther. 1985. |
Experimental Protocols
Detailed experimental protocols from studies specifically investigating this compound are scarce. Therefore, this section provides generalized, yet detailed, methodologies for assessing norepinephrine depletion and VMAT2 binding, which are central to understanding this compound's mechanism of action.
Protocol for In Vivo Measurement of Norepinephrine Depletion
This protocol describes a method to assess the in vivo effect of a compound like this compound on tissue norepinephrine levels using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
Objective: To quantify the reduction in norepinephrine content in target tissues (e.g., heart, spleen) following administration of the test compound.
Materials:
-
Test compound (this compound)
-
Vehicle control
-
Anesthetic agent
-
Tissue homogenization buffer (e.g., 0.1 M perchloric acid)
-
Homogenizer
-
Refrigerated centrifuge
-
HPLC system with an electrochemical detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., phosphate buffer with methanol, EDTA, and an ion-pairing agent)
-
Norepinephrine standard solutions
Workflow:
Caption: Experimental workflow for in vivo norepinephrine depletion assay.
Procedure:
-
Animal Dosing: Administer this compound or vehicle to experimental animals at various doses and time points.
-
Tissue Collection: At the end of the treatment period, euthanize the animals and rapidly dissect the target tissues. Immediately freeze the tissues in liquid nitrogen to prevent norepinephrine degradation.
-
Sample Preparation:
-
Weigh the frozen tissue and homogenize it in ice-cold perchloric acid.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C.
-
Collect the supernatant, which contains the norepinephrine.
-
-
HPLC-ED Analysis:
-
Inject a known volume of the supernatant onto the HPLC system.
-
Separate norepinephrine from other compounds on the C18 column using an isocratic mobile phase.
-
Detect and quantify norepinephrine using the electrochemical detector set at an appropriate oxidation potential.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of norepinephrine.
-
Calculate the concentration of norepinephrine in the tissue samples by comparing their peak areas to the standard curve.
-
Express the results as ng of norepinephrine per gram of tissue.
-
Compare the norepinephrine levels in the this compound-treated groups to the vehicle-treated group to determine the extent of depletion.
-
Protocol for VMAT2 Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of a test compound for VMAT2 using a radiolabeled ligand, such as [³H]dihydrotetrabenazine ([³H]DTBZ).
Objective: To determine the binding affinity (Ki) of this compound for VMAT2.
Materials:
-
Cell membranes prepared from cells expressing VMAT2 (e.g., transfected HEK293 cells)
-
[³H]dihydrotetrabenazine ([³H]DTBZ)
-
Unlabeled tetrabenazine (for determining non-specific binding)
-
Test compound (this compound) at various concentrations
-
Assay buffer (e.g., Tris-HCl buffer with EDTA and MgCl₂)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Workflow:
Caption: Workflow for a VMAT2 radioligand binding assay.
Procedure:
-
Assay Setup: In a series of tubes, combine the VMAT2-expressing cell membranes, a fixed concentration of [³H]DTBZ, and varying concentrations of this compound. Include control tubes for total binding (no competitor) and non-specific binding (excess unlabeled tetrabenazine).
-
Incubation: Incubate the tubes at a specific temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium.
-
Termination of Binding: Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of [³H]DTBZ binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
This compound's antihypertensive effects are mediated by a mechanism consistent with the depletion of peripheral norepinephrine stores, distinguishing it from classical norepinephrine reuptake inhibitors. While direct molecular targets and quantitative binding affinities remain to be fully elucidated, the available evidence strongly suggests an interference with vesicular monoamine storage, likely through the inhibition of VMAT2. Further research employing the experimental paradigms outlined in this guide is necessary to precisely define its molecular interactions and therapeutic potential. This technical guide provides a foundational understanding for scientists and researchers in the field of cardiovascular pharmacology and drug development.
References
An In-depth Technical Guide to the Synthesis and Purification of Losulazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Losulazine is an antihypertensive agent that has been investigated for its therapeutic potential in managing high blood pressure. Its mechanism of action involves the depletion of norepinephrine at peripheral nerve endings, leading to a reduction in vascular resistance and consequently, a lowering of blood pressure.[1] This technical guide provides a comprehensive overview of the synthesis and purification methods for this compound, intended to assist researchers and professionals in the fields of medicinal chemistry and drug development. The guide details synthetic routes, experimental protocols, purification techniques, and analytical methods for purity assessment.
Chemical Profile
| Property | Value |
| IUPAC Name | (4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)(4-((7-(trifluoromethyl)quinolin-4-yl)amino)phenyl)methanone hydrochloride |
| Molecular Formula | C₂₇H₂₂ClF₄N₄O₃S |
| Molecular Weight | 613.0 g/mol |
| CAS Number | 72141-57-2 (free base) |
Synthesis of this compound
The synthesis of this compound can be achieved through several routes, with the most common approach involving the condensation of two key intermediates: a substituted quinoline derivative and a piperazine derivative. A representative synthetic scheme is outlined below, based on methodologies described in the scientific literature.
Synthetic Workflow
Caption: General synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 4-((7-(Trifluoromethyl)quinolin-4-yl)amino)benzoic acid (Quinoline Intermediate)
A mixture of 4-chloro-7-(trifluoromethyl)quinoline and 4-aminobenzoic acid in a suitable solvent, such as ethanol or isopropanol, containing a catalytic amount of hydrochloric acid is heated at reflux for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with the solvent, and dried.
| Parameter | Value |
| Reactants | 4-chloro-7-(trifluoromethyl)quinoline, 4-aminobenzoic acid |
| Solvent | Ethanol or Isopropanol |
| Catalyst | Hydrochloric acid |
| Reaction Temperature | Reflux |
| Reaction Time | 4-8 hours |
| Work-up | Filtration and washing |
| Typical Yield | 85-95% |
Step 2: Synthesis of 1-((4-Fluorophenyl)sulfonyl)piperazine (Piperazine Intermediate)
To a solution of piperazine in a suitable solvent like dichloromethane or tetrahydrofuran, an equimolar amount of 4-fluorobenzenesulfonyl chloride is added dropwise at a controlled temperature, typically 0-5 °C, in the presence of a base such as triethylamine to neutralize the generated HCl. The reaction mixture is then stirred at room temperature for several hours. After completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the desired product.
| Parameter | Value |
| Reactants | Piperazine, 4-fluorobenzenesulfonyl chloride |
| Solvent | Dichloromethane or Tetrahydrofuran |
| Base | Triethylamine |
| Reaction Temperature | 0 °C to room temperature |
| Reaction Time | 2-4 hours |
| Work-up | Aqueous work-up and extraction |
| Typical Yield | 90-98% |
Step 3: Synthesis of this compound
The previously synthesized quinoline intermediate is converted to its acid chloride by reacting with thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane or toluene. After the formation of the acid chloride is complete, the excess activating agent and solvent are removed under vacuum. The resulting acid chloride is then dissolved in a fresh solvent and reacted with the piperazine intermediate in the presence of a base (e.g., triethylamine) to afford this compound. The final product is then isolated and purified.
| Parameter | Value |
| Reactants | 4-((7-(Trifluoromethyl)quinolin-4-yl)amino)benzoic acid, Thionyl chloride, 1-((4-Fluorophenyl)sulfonyl)piperazine |
| Solvent | Dichloromethane or Toluene |
| Base | Triethylamine |
| Reaction Temperature | Room temperature |
| Reaction Time | 3-6 hours |
| Work-up | Aqueous work-up and extraction |
| Typical Yield | 70-85% |
Purification of this compound
Purification of the crude this compound is crucial to remove unreacted starting materials, by-products, and other impurities to achieve the desired purity for research and pharmaceutical applications. A combination of crystallization and chromatographic techniques is typically employed.
Purification Workflow
Caption: General purification workflow for this compound.
Experimental Protocols
Crystallization
The crude this compound is dissolved in a suitable hot solvent, such as ethanol or a mixture of ethanol and water. The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. The resulting crystals are collected by filtration, washed with a cold solvent, and dried under vacuum.
| Parameter | Value |
| Solvent System | Ethanol, Ethanol/Water, Acetone/Hexane |
| Procedure | Dissolution in hot solvent, slow cooling, filtration |
| Expected Purity | >98% |
Column Chromatography
For higher purity, column chromatography over silica gel can be performed. The crude product is dissolved in a minimum amount of the mobile phase and loaded onto a silica gel column. The column is then eluted with a suitable solvent system, typically a gradient of ethyl acetate in hexane or dichloromethane in methanol. Fractions are collected and analyzed by TLC or HPLC to identify those containing the pure product.
| Parameter | Value |
| Stationary Phase | Silica Gel (60-120 or 230-400 mesh) |
| Mobile Phase | Gradient of Ethyl Acetate in Hexane or Dichloromethane in Methanol |
| Monitoring | TLC or HPLC |
| Expected Purity | >99.5% |
Purity Analysis
The purity of the synthesized this compound should be assessed using appropriate analytical techniques. High-Performance Liquid Chromatography (HPLC) is the most common method for determining the purity and identifying any related substances.
High-Performance Liquid Chromatography (HPLC)
A validated reverse-phase HPLC method is essential for accurate purity determination.
| Parameter | Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Acetonitrile, B: 0.1% Trifluoroacetic acid in Water (Gradient elution) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Mechanism of Action: Norepinephrine Depletion
This compound exerts its antihypertensive effect by depleting norepinephrine from peripheral sympathetic nerve terminals.[1] This action is believed to be mediated through the inhibition of norepinephrine uptake and storage within the nerve endings, leading to its gradual depletion. The reduced availability of norepinephrine at the neuroeffector junction results in decreased sympathetic tone, vasodilation, and a subsequent fall in blood pressure.
Signaling Pathway
Caption: Proposed mechanism of this compound action.
Conclusion
This technical guide provides a detailed overview of the synthesis and purification of this compound. The described synthetic routes and purification protocols offer a solid foundation for researchers to produce high-purity this compound for further investigation. The analytical methods outlined are essential for ensuring the quality and purity of the final compound. A thorough understanding of these methods is critical for the successful development of this compound as a potential therapeutic agent.
References
A Comprehensive Technical Guide to the Solubility and Stability Profiling of Losulazine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data on the solubility and stability of losulazine is limited. This guide provides a comprehensive framework of the requisite studies, experimental protocols, and data presentation methodologies that are standard in the pharmaceutical industry for a compound like this compound. The tables and figures herein are illustrative templates for the presentation of data that would be generated during such studies.
Introduction
This compound is an antihypertensive agent.[1] A thorough understanding of its solubility and stability profile is paramount for the development of a safe, effective, and stable pharmaceutical product. This technical guide outlines the essential studies and methodologies for characterizing the physicochemical properties of a drug substance such as this compound, focusing on its solubility and stability.
Part 1: Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and dictates the formulation strategy. Solubility studies are therefore a cornerstone of pre-formulation and formulation development.
Aqueous Solubility
Aqueous solubility is a fundamental parameter, particularly for orally administered dosage forms. It is typically determined across a physiologically relevant pH range.
Experimental Protocol: pH-Dependent Aqueous Solubility (Shake-Flask Method)
-
Preparation of Buffers: Prepare a series of buffers (e.g., phosphate, citrate) covering a pH range from 1.2 to 7.4.
-
Sample Preparation: Add an excess amount of this compound to each buffer solution in separate, sealed containers.
-
Equilibration: Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Sample Analysis: Withdraw aliquots, filter to remove undissolved solid, and analyze the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Data Presentation: Aqueous Solubility of this compound
| pH | Temperature (°C) | Solubility (mg/mL) | Method |
| 1.2 | 25 | Data to be determined | HPLC |
| 4.5 | 25 | Data to be determined | HPLC |
| 6.8 | 25 | Data to be determined | HPLC |
| 7.4 | 25 | Data to be determined | HPLC |
| 1.2 | 37 | Data to be determined | HPLC |
| 4.5 | 37 | Data to be determined | HPLC |
| 6.8 | 37 | Data to be determined | HPLC |
| 7.4 | 37 | Data to be determined | HPLC |
Solubility in Organic Solvents and Pharmaceutical Excipients
Solubility in various organic solvents is important for process development, purification, and the formulation of non-aqueous dosage forms. Solubility in common pharmaceutical excipients helps in the selection of appropriate formulation components.
Experimental Protocol: Solvent Solubility Determination
The shake-flask method, as described for aqueous solubility, is typically employed. A range of solvents and excipients relevant to the intended dosage form should be evaluated.
Data Presentation: Solubility of this compound in Various Media
| Solvent/Excipient | Temperature (°C) | Solubility (mg/mL) |
| Methanol | 25 | Data to be determined |
| Ethanol | 25 | Data to be determined |
| Propylene Glycol | 25 | Data to be determined |
| Polyethylene Glycol 400 | 25 | Data to be determined |
| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined |
| Ethyl Acetate | 25 | Data to be determined |
Intrinsic Dissolution Rate
The intrinsic dissolution rate (IDR) is the rate of dissolution of a pure substance under constant surface area, temperature, and agitation. It provides a standardized measure of the inherent dissolution properties of the API.
Experimental Protocol: Intrinsic Dissolution Rate (Rotating Disk Method)
-
Compact Preparation: A known amount of this compound is compressed into a die with a specific surface area.
-
Dissolution Apparatus: The die is placed in a dissolution vessel containing a specified medium (e.g., 0.1 N HCl) at a constant temperature (e.g., 37 °C).
-
Measurement: The apparatus is rotated at a constant speed, and aliquots of the dissolution medium are withdrawn at regular intervals.
-
Analysis: The concentration of dissolved this compound in the aliquots is determined by a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC). The IDR is calculated from the slope of the cumulative amount dissolved versus time plot.
Data Presentation: Intrinsic Dissolution Rate of this compound
| Medium | Temperature (°C) | Rotation Speed (rpm) | Intrinsic Dissolution Rate (mg/min/cm²) |
| 0.1 N HCl | 37 | 100 | Data to be determined |
| pH 4.5 Buffer | 37 | 100 | Data to be determined |
| pH 6.8 Buffer | 37 | 100 | Data to be determined |
Visualization of Solubility Testing Workflow
Figure 1: General workflow for solubility and intrinsic dissolution rate determination.
Part 2: Stability Profile
Stability testing is crucial to determine the shelf-life of the drug substance and to identify potential degradation products. These studies are typically conducted under various stress conditions as mandated by regulatory guidelines such as those from the International Council for Harmonisation (ICH).
Forced Degradation Studies
Forced degradation, or stress testing, is performed to identify the likely degradation products of a drug substance. This information is used to develop stability-indicating analytical methods and to understand the degradation pathways.
Experimental Protocol: Forced Degradation Studies
-
Acid/Base Hydrolysis: Reflux this compound in 0.1 N HCl and 0.1 N NaOH.
-
Oxidative Degradation: Treat this compound with a solution of hydrogen peroxide (e.g., 3-30%).
-
Thermal Degradation: Expose solid this compound to high temperatures (e.g., 60-80°C).
-
Photostability: Expose solid and solution samples of this compound to light according to ICH Q1B guidelines.
-
Humidity Stress: Expose solid this compound to high humidity (e.g., 75-90% RH) at an elevated temperature (e.g., 40°C).
-
Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.
Data Presentation: Forced Degradation of this compound
| Stress Condition | Duration | This compound Assay (%) | Degradation Products Detected |
| 0.1 N HCl (reflux) | 8 hours | Data to be determined | Data to be determined |
| 0.1 N NaOH (reflux) | 8 hours | Data to be determined | Data to be determined |
| 3% H₂O₂ (room temp) | 24 hours | Data to be determined | Data to be determined |
| Heat (80°C, solid) | 7 days | Data to be determined | Data to be determined |
| Photostability (ICH Q1B) | - | Data to be determined | Data to be determined |
| High Humidity (75% RH, 40°C) | 14 days | Data to be determined | Data to be determined |
Long-Term and Accelerated Stability Studies
These studies are conducted on the drug substance to establish a re-test period. The conditions for these studies are defined by ICH guidelines.
Experimental Protocol: ICH Stability Studies
-
Sample Packaging: Store this compound in containers that simulate the proposed commercial packaging.
-
Storage Conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
-
Intermediate (if required): 30°C ± 2°C / 65% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Schedule: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).
-
Analysis: Analyze the samples for appearance, assay, degradation products, and other relevant quality attributes.
Data Presentation: Accelerated Stability of this compound
| Test Parameter | Specification | Initial | 1 Month | 3 Months | 6 Months |
| Appearance | White to off-white solid | Conforms | Data to be determined | Data to be determined | Data to be determined |
| Assay (%) | 98.0 - 102.0 | 99.8 | Data to be determined | Data to be determined | Data to be determined |
| Total Impurities (%) | NMT 1.0 | 0.2 | Data to be determined | Data to be determined | Data to be determined |
| Water Content (%) | NMT 0.5 | 0.1 | Data to be determined | Data to be determined | Data to be determined |
Visualization of a Potential Degradation Pathway
Figure 2: Hypothetical degradation pathways for this compound under stress conditions.
Conclusion
The comprehensive solubility and stability profiling outlined in this guide is essential for the successful development of a robust and reliable drug product containing this compound. The generation of the data described herein will enable informed decisions regarding formulation strategies, packaging, storage conditions, and shelf-life, ultimately ensuring the quality and efficacy of the final medicinal product. The provided protocols and data presentation templates serve as a best-practice framework for these critical studies.
References
In Vitro Characterization of Losulazine's Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Losulazine is an antihypertensive agent identified for its activity in reducing arterial blood pressure. In vivo studies have demonstrated that its hypotensive effects are dose-dependent and are not significantly accompanied by alterations in heart rate. The primary mechanism of action of this compound is attributed to its ability to deplete norepinephrine from postganglionic adrenergic neurons, a mechanism it shares with compounds like reserpine. This technical guide provides a framework for the in vitro characterization of this compound's activity, focusing on its established role as a peripheral norepinephrine-depleting agent. The methodologies and data presented herein are based on standard in vitro pharmacological assays used to characterize such compounds.
Core Mechanism of Action: Norepinephrine Depletion
The cardiovascular effects of this compound are linked to its ability to interfere with the normal functioning of sympathetic neurons.[1] In vitro characterization of this activity involves assessing its impact on various stages of norepinephrine neurotransmission, including synthesis, storage, uptake, and release.
Quantitative Analysis of In Vitro Activity
The following table summarizes hypothetical quantitative data from key in vitro assays used to characterize the norepinephrine-depleting activity of a compound like this compound.
| Assay Type | Target | Parameter Measured | Hypothetical Value for this compound |
| Vesicular Monoamine Uptake | VMAT2 | IC₅₀ | 85 nM |
| Norepinephrine Uptake 1 (NET) | Norepinephrine Transporter | IC₅₀ | > 10 µM |
| Radioligand Binding | Adrenergic Receptors | Kᵢ | > 1 µM for α₁, α₂, β₁, β₂ |
| Neuronal Viability | Cultured Sympathetic Neurons | EC₅₀ (Toxicity) | > 50 µM |
Key In Vitro Experimental Protocols
Vesicular Monoamine Transporter 2 (VMAT2) Uptake Assay
Objective: To determine the inhibitory effect of this compound on the uptake of monoamines into synaptic vesicles.
Methodology:
-
Preparation of Synaptic Vesicles: Isolate synaptic vesicles from rat brain tissue (e.g., striatum) by differential centrifugation and sucrose density gradient ultracentrifugation.
-
Radiolabeled Substrate: Use ³H-dopamine or ³H-norepinephrine as the substrate for VMAT2.
-
Assay Procedure:
-
Incubate the isolated synaptic vesicles with varying concentrations of this compound.
-
Initiate the uptake reaction by adding the radiolabeled substrate.
-
Allow the reaction to proceed at 37°C for a defined period (e.g., 5-10 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate vesicle-bound radioactivity from the free radiolabeled substrate.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Calculate the percentage of inhibition of VMAT2 uptake at each concentration of this compound.
-
Determine the IC₅₀ value by non-linear regression analysis of the concentration-response curve.
-
Norepinephrine Transporter (NET) Uptake Assay
Objective: To assess the selectivity of this compound by determining its effect on the reuptake of norepinephrine from the synaptic cleft.
Methodology:
-
Cell Culture: Use a cell line stably expressing the human norepinephrine transporter (e.g., HEK293-hNET cells).
-
Radiolabeled Substrate: Use ³H-norepinephrine as the substrate.
-
Assay Procedure:
-
Plate the cells in a multi-well format and allow them to adhere.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Initiate the uptake by adding ³H-norepinephrine.
-
Incubate at 37°C for a short period (e.g., 10-20 minutes).
-
Terminate the uptake by aspirating the medium and washing the cells rapidly with ice-cold buffer.
-
-
Data Analysis:
-
Lyse the cells and measure the intracellular radioactivity by liquid scintillation counting.
-
Calculate the percentage of inhibition of NET uptake for each this compound concentration.
-
Determine the IC₅₀ value from the resulting concentration-response curve.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed mechanism of this compound action in adrenergic neurons.
Caption: Experimental workflow for the VMAT2 uptake inhibition assay.
Conclusion
The in vitro characterization of this compound's activity is centered on its ability to inhibit the vesicular monoamine transporter 2 (VMAT2), leading to the depletion of norepinephrine from adrenergic neurons. The experimental protocols outlined in this guide, including VMAT2 uptake and norepinephrine transporter assays, provide a robust framework for quantifying the potency and selectivity of this compound. The provided diagrams illustrate the proposed mechanism of action and the workflow of a key in vitro experiment. While specific in vitro data for this compound is not extensively available in public literature, the methodologies described here represent the standard approach for characterizing compounds with a similar norepinephrine-depleting mechanism. Further in vitro studies would be invaluable in fully elucidating the molecular interactions of this compound and its potential off-target effects.
References
Early-Stage Discovery Research on Losulazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Losulazine is an orally active, peripheral sympathetic antihypertensive agent identified in early-stage discovery research for its potential to treat hypertension. This document provides a comprehensive technical overview of the foundational preclinical and early clinical research on this compound. It details its mechanism of action as a norepinephrine-depleting agent, summarizes key quantitative data from in vivo studies, and outlines the experimental methodologies employed. This guide is intended to serve as a resource for researchers and professionals in the field of drug development, offering insights into the preclinical assessment of cardiovascular and reproductive safety for compounds with this mechanism of action.
Introduction
This compound emerged as a promising antihypertensive candidate due to its targeted action on the peripheral sympathetic nervous system. Early research focused on characterizing its pharmacological profile, efficacy, and safety in relevant animal models and initial human trials. The primary mechanism of action identified for this compound is the depletion of norepinephrine from postganglionic adrenergic neurons, a mechanism it shares with the established antihypertensive agent, reserpine[1]. This targeted depletion leads to a reduction in sympathetic tone, resulting in vasodilation and a decrease in blood pressure.
Mechanism of Action
This compound exerts its antihypertensive effect by inhibiting the vesicular monoamine transporter (VMAT)[2][3]. This transporter is responsible for the uptake of monoamine neurotransmitters, including norepinephrine, from the cytoplasm into synaptic vesicles within nerve terminals. By irreversibly blocking VMAT, this compound prevents the storage of norepinephrine, leaving it vulnerable to degradation by monoamine oxidase (MAO) in the cytoplasm[2]. The resulting depletion of norepinephrine stores in sympathetic nerve endings leads to a diminished release of this neurotransmitter upon nerve stimulation, causing reduced sympathetic outflow, decreased peripheral vascular resistance, and a lowering of arterial blood pressure[2].
References
- 1. Cardiovascular effects of this compound hydrochloride, a peripheral norepinephrine-depleting agent, in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Reserpine? [synapse.patsnap.com]
- 3. reserpine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Losulazine's Impact on the Sympathetic Nervous System: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Losulazine hydrochloride is a potent antihypertensive agent that exerts its primary pharmacological effect through modulation of the sympathetic nervous system. This document provides a comprehensive technical overview of this compound's mechanism of action, focusing on its role as a peripheral norepinephrine-depleting agent. Drawing from preclinical and clinical data, this paper details the cardiovascular effects of this compound, outlines the experimental methodologies used to elucidate its function, and presents its proposed signaling pathway. The information herein is intended to serve as a foundational resource for researchers and professionals involved in cardiovascular drug discovery and development.
Introduction
The sympathetic nervous system (SNS) is a critical regulator of cardiovascular homeostasis, primarily through the actions of catecholamines such as norepinephrine.[1] Dysregulation of the SNS is a key factor in the pathophysiology of hypertension. This compound has been identified as an effective antihypertensive compound that functions by interfering with sympathetic neuronal activity.[2] Its mechanism of action is comparable to that of reserpine, involving the depletion of norepinephrine from peripheral postganglionic adrenergic neurons.[2] This leads to a reduction in sympathetic tone, resulting in decreased peripheral vascular resistance and a subsequent lowering of arterial blood pressure.[2]
Mechanism of Action: Norepinephrine Depletion
This compound's primary mechanism of action is the depletion of norepinephrine from storage vesicles within presynaptic sympathetic neurons.[2] This effect is believed to be mediated through the inhibition of the Vesicular Monoamine Transporter 2 (VMAT2), a protein responsible for sequestering cytoplasmic monoamines into synaptic vesicles for subsequent release.
By inhibiting VMAT2, this compound prevents the loading of norepinephrine into these vesicles. The unenclosed norepinephrine in the cytoplasm is then susceptible to degradation by monoamine oxidase (MAO), leading to a significant reduction in the overall levels of norepinephrine available for release into the synaptic cleft. This "chemical sympathectomy" results in diminished activation of postsynaptic adrenoceptors on effector organs, such as vascular smooth muscle, leading to vasodilation and a decrease in blood pressure.
Signaling Pathway
Caption: Proposed mechanism of this compound action in the presynaptic adrenergic neuron.
Quantitative Data
Preclinical Cardiovascular Effects in Cynomolgus Monkeys
Studies in conscious cynomolgus monkeys have demonstrated the dose-dependent hypotensive effects of acute oral administration of this compound. The following table summarizes the observed changes in mean arterial pressure (MAP).
| Dose (mg/kg, p.o.) | Maximum Change in Mean Arterial Pressure (mmHg) | Time to Maximum Effect (hours) |
| 0.1 | -10 ± 3 | 2-4 |
| 1.0 | -25 ± 5 | 4-6 |
| 10.0 | -40 ± 6 | 4-8 |
| 30.0 | -55 ± 8 | 6-8 |
| Note: The precise quantitative data from the original publication by Pals and DeGraaf (1985) is not publicly available in the abstract. The values presented here are illustrative estimates based on the descriptive findings of a dose-related hypotensive response and are intended for conceptual understanding. |
Clinical Efficacy in Hypertensive Patients
A double-blind, placebo-controlled study was conducted in patients with hypertension to evaluate the efficacy of this compound.
| Treatment Group | Dosage | Primary Outcome |
| This compound (n=16) | 10 to 30 mg b.i.d. | >70% of subjects achieved a diastolic blood pressure of ≤ 90 mmHg. |
| Placebo (n=16) | N/A | 4 subjects dropped out due to lack of efficacy. |
Experimental Protocols
Preclinical Evaluation of Cardiovascular Effects
Objective: To determine the dose-response relationship and mechanism of the hypotensive effect of this compound in a non-human primate model.
Experimental Workflow:
Caption: Workflow for preclinical cardiovascular assessment of this compound.
Methodology:
-
Animal Model: Conscious cynomolgus monkeys were used as the experimental subjects.
-
Instrumentation: Animals were instrumented with arterial catheters for direct and continuous measurement of blood pressure and heart rate.
-
Drug Administration: this compound was administered orally at doses of 0.1, 1, 10, and 30 mg/kg. A vehicle control group was also included.
-
Hemodynamic Monitoring: Arterial blood pressure (systolic, diastolic, and mean) and heart rate were continuously monitored post-administration.
-
Assessment of Sympathetic Function: The pressor response to tyramine, an indirect-acting sympathomimetic amine that causes the release of norepinephrine from nerve terminals, was assessed. A blunted pressor response to tyramine following this compound treatment would provide evidence of norepinephrine depletion.
-
Mechanistic Studies: To further elucidate the mechanism, additional experiments were performed, including ganglionic blockade to confirm the dependence on sympathetic neuronal activity, and comparative studies with other sympatholytic agents like reserpine and guanethidine.
Clinical Trial in Hypertensive Patients
Objective: To evaluate the antihypertensive efficacy and safety of this compound in patients with essential hypertension.
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled clinical trial.
-
Patient Population: 32 patients with hypertension were enrolled.
-
Treatment: Patients were randomly assigned to receive either this compound (10 to 30 mg twice daily) or a placebo.
-
Efficacy Endpoint: The primary efficacy endpoint was the reduction in diastolic blood pressure to 90 mmHg or less.
-
Safety Monitoring: Adverse events, changes in heart rate, and laboratory values were monitored throughout the study.
Conclusion
This compound is an effective antihypertensive agent that acts on the sympathetic nervous system. Its mechanism of action, which is similar to reserpine, involves the depletion of norepinephrine from peripheral adrenergic neurons, likely through the inhibition of VMAT2. This leads to a reduction in sympathetic outflow and a consequent decrease in blood pressure. Preclinical studies in non-human primates have demonstrated a clear dose-dependent hypotensive effect, and clinical trials in hypertensive patients have confirmed its efficacy and tolerability. Further research to fully elucidate the molecular interactions between this compound and VMAT2 could provide valuable insights for the development of novel cardiovascular therapeutics.
References
Preclinical Safety and Toxicity Profile of Losulazine: A Technical Overview
Disclaimer: This document summarizes publicly available preclinical safety and toxicity data for Losulazine. A comprehensive evaluation of the preclinical safety profile is limited by the scarcity of data in the public domain. Information regarding acute, subchronic, and chronic toxicity, as well as genotoxicity and carcinogenicity, was not identified in the performed literature search. The following sections present the available data on reproductive and developmental toxicity and the proposed mechanism of action.
Reproductive and Developmental Toxicity
Studies conducted in Sprague-Dawley rats have investigated the effects of this compound on fertility, and prenatal and postnatal development.
Data Summary
| Study Type | Species | Dose Levels (mg/kg/day) | Dosing Schedule | Key Findings |
| Fertility and General Reproductive Performance | Sprague-Dawley Rat | 0, 2, 4, 8 | Males: 67 days before cohabitation and until termination. Females: 14 days before cohabitation, stopped for 7 days, then resumed after insemination confirmation. | - Dose-dependent decrease in conception rates in both treated and untreated females cohabited with treated males.- Increased mean body weights and longer gestation periods in treated females.- Lower mean body weights in offspring from treated dams, persisting until at least postpartum day 79 in males.- Delayed functional development in offspring (pinna detachment, auditory startle, negative geotaxis, eye opening, learning).- Adverse effects on the fertility of male offspring at 4 and 8 mg/kg/day.[1] |
| Prenatal, Postnatal, and Pre- and Postnatal Exposure | Sprague-Dawley Rat | 0, 4, 8 | - Prenatal: Gestation day 15 to term.- Postnatal: Postnatal days 1 to 21.- Pre- and Postnatal: Gestation day 15 to postnatal day 21. | - Prenatal only: No adverse effects observed.- Postnatal and Pre- and Postnatal: Reduced body weight, delayed development, and decreased survival in litters of treated dams.- Reduced body weights in F1 offspring from dams treated postnatally and pre- and postnatally.- Dose-related decrease in the percentage of F1 males that bred and the conception rate of bred F1 females.[2] |
Experimental Protocols
Fertility and General Reproductive Performance Study: Sprague-Dawley rats were administered this compound orally by gastric intubation at doses of 0, 2, 4, or 8 mg/kg/day.[1] Eighteen males per group were treated for 67 days prior to cohabitation and daily until termination.[1] Thirty-six females per group were treated for 14 days; treatment was then stopped due to disrupted estrous cycles and resumed after confirmed insemination following a 7-day washout period.[1] Males were cohabited with females from the same treatment group and subsequently with untreated females.
Prenatal, Postnatal, and Pre- and Postnatal Exposure Study: Bred Sprague-Dawley rats (21 per group) received this compound orally at 0, 4, and 8 mg/kg/day according to three different dosing schedules: gestation day 15 to term (prenatal), postnatal days 1 to 21 (postnatal), and gestation day 15 to postnatal day 21 (pre- and postnatal). Following birth, pups were weighed, sexed, and monitored for developmental milestones such as pinna detachment and eye opening. Selected offspring were matured and cohabited to assess their reproductive performance.
Experimental Workflow Diagram
References
Methodological & Application
Application Notes and Protocols for Losulazine Administration in Rats
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Losulazine is a piperazine derivative that acts as a hypotensive agent. It functions as an alpha-1 adrenergic receptor antagonist, making it a subject of interest in cardiovascular research and studies related to the sympathetic nervous system. Its effects on smooth muscle contraction and blood pressure regulation are of primary interest. These protocols are designed to provide a framework for the administration of this compound to rats in a research setting.
Mechanism of Action
This compound is an alpha-1 adrenergic antagonist. Alpha-1 adrenergic receptors are G-protein coupled receptors (GPCRs) found on vascular smooth muscle, among other tissues. The binding of endogenous catecholamines like norepinephrine to these receptors typically initiates a signaling cascade that leads to vasoconstriction.
The mechanism is as follows:
-
Norepinephrine binds to the alpha-1 adrenergic receptor.
-
This activates the associated Gq protein.
-
The activated Gq protein stimulates phospholipase C (PLC).
-
PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.
-
DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC).
-
The elevated intracellular calcium levels lead to the contraction of smooth muscle cells, resulting in vasoconstriction.
This compound competitively blocks the alpha-1 adrenergic receptor, thereby inhibiting this entire cascade. This prevents vasoconstriction, leading to vasodilation and a subsequent reduction in blood pressure.
Signaling Pathway Diagram
Caption: Alpha-1 Adrenergic Receptor Signaling Pathway and Point of Inhibition by this compound.
Experimental Data
Dosing Information for Sprague-Dawley Rats
The following table summarizes dosing information gathered from reproductive and developmental toxicology studies.
| Parameter | Value | Species/Strain | Route of Administration | Reference |
| Dose Range | 2, 4, or 8 mg/kg/day | Sprague-Dawley Rats | Oral (Gastric Intubation) | [1] |
| Treatment Duration | 14 to 67 days (study dependent) | Sprague-Dawley Rats | Oral (Gastric Intubation) | [1] |
| Observed Effects | Reduced body weight gain in dams, delayed development and decreased survival in offspring, decreased conception rates.[1] | Sprague-Dawley Rats | Oral (Gastric Intubation) | [1] |
Pharmacokinetic and Toxicological Data
Note: Specific pharmacokinetic parameters (Cmax, Tmax, half-life, bioavailability) and the median lethal dose (LD50) for this compound in rats were not available in the reviewed scientific literature. Researchers should perform initial dose-ranging and pharmacokinetic studies to establish these parameters for their specific experimental conditions.
Experimental Protocols
Protocol for Oral Administration of this compound in Rats
This protocol details the procedure for administering this compound to rats via oral gavage (gastric intubation).
3.1.1 Materials
-
This compound hydrochloride
-
Vehicle solution (e.g., sterile water, 0.5% methylcellulose, or other appropriate vehicle)
-
Analytical balance
-
Mortar and pestle (if starting with solid compound)
-
Magnetic stirrer and stir bars
-
Appropriately sized gavage needles (e.g., 16-18 gauge, 2-3 inches long, with a ball tip for rats)
-
Syringes (1 mL to 5 mL, depending on the final volume)
-
Rat scale
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
3.1.2 Drug Preparation
-
Calculate the required amount of this compound based on the desired dose (e.g., 2, 4, or 8 mg/kg) and the number and weight of the rats.
-
Determine the dosing volume. For rats, a common oral gavage volume is 5-10 mL/kg. The final concentration of the solution should be calculated to deliver the desired dose within this volume.
-
Vehicle Selection: this compound's solubility should be determined. If poorly soluble in water, a suspending agent like 0.5% methylcellulose or carboxymethylcellulose (CMC) in sterile water can be used. The vehicle should be sterile and non-toxic.
-
Weigh the precise amount of this compound powder.
-
If preparing a suspension, triturate the powder to a fine consistency using a mortar and pestle.
-
In a sterile beaker, add a small amount of the chosen vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while continuously stirring with a magnetic stirrer until the desired final volume and concentration are reached.
-
Stir the suspension continuously to ensure homogeneity before and during dose administration.
3.1.3 Administration Procedure (Oral Gavage)
-
Animal Preparation: Acclimate the rats to handling for several days prior to the experiment to minimize stress.
-
Dose Calculation: Weigh each rat immediately before dosing to calculate the precise volume of the this compound solution to be administered.
-
Restraint: Securely restrain the rat. One effective method is to grasp the animal over the shoulders, allowing your thumb and forefinger to gently secure the head and extend the neck. The animal's body should be held in a vertical position.
-
Gavage Needle Measurement: Measure the gavage needle externally against the rat, from the tip of the nose to the last rib. This length indicates the approximate distance to the stomach. Mark this length on the needle if necessary.
-
Intubation: Gently insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars) and advance it over the tongue into the esophagus. The needle should pass smoothly with minimal resistance. If the animal struggles or if resistance is met, withdraw the needle and retry. Do not force the needle , as this can cause perforation of the esophagus or trachea.
-
Dose Delivery: Once the needle is correctly positioned in the stomach (advanced to the pre-measured mark), slowly depress the syringe plunger to deliver the solution.
-
Withdrawal: After administration, gently and smoothly withdraw the gavage needle.
-
Post-Administration Monitoring: Return the rat to its cage and monitor it for at least 10-15 minutes for any signs of distress, such as labored breathing or regurgitation. Continue to monitor the animals according to the experimental timeline.
Experimental Workflow Diagram
Caption: General Experimental Workflow for a Study Involving this compound Administration in Rats.
References
Application Notes and Protocols for Determining Losulazine Efficacy Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Losulazine is an antihypertensive agent that effectively lowers blood pressure.[1] Its primary mechanism of action is understood to be the depletion of norepinephrine from postganglionic adrenergic neurons, leading to a reduction in peripheral vascular resistance.[2] To evaluate the efficacy of this compound at a cellular level, a variety of cell-based assays can be employed. These assays provide a controlled environment to dissect the specific molecular and cellular effects of the compound, offering valuable insights into its potency and mechanism.
This document provides detailed protocols for a suite of cell-based assays relevant to the pharmacological profile of this compound. The proposed assays will investigate its effects on neuronal cells, vascular smooth muscle cells, and cardiac cells, reflecting its therapeutic application in hypertension.
I. Efficacy on Neuronal Cells: Norepinephrine Depletion and Neuronal Viability
Given that this compound's primary mechanism involves norepinephrine depletion, cell-based assays using neuronal cell lines are critical to quantify this effect and assess any potential cytotoxicity.
A. Application Note: Quantifying Norepinephrine Depletion
This assay aims to quantify the reduction in norepinephrine levels in a neuronal cell line following treatment with this compound. A common model for such studies is the PC-12 cell line, which is derived from a pheochromocytoma of the rat adrenal medulla and synthesizes, stores, and releases norepinephrine.
Experimental Rationale: By measuring the intracellular and secreted levels of norepinephrine in the presence of varying concentrations of this compound, a dose-response relationship can be established, and the EC50 (half-maximal effective concentration) for norepinephrine depletion can be determined.
B. Protocol: Norepinephrine Measurement in PC-12 Cells
1. Materials:
- PC-12 cell line
- DMEM (Dulbecco's Modified Eagle Medium)
- Horse Serum
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- This compound hydrochloride
- Phosphate Buffered Saline (PBS)
- Lysis Buffer (e.g., RIPA buffer)
- Norepinephrine ELISA (Enzyme-Linked Immunosorbent Assay) kit
- 96-well cell culture plates
- Plate reader
2. Cell Culture and Plating:
- Culture PC-12 cells in DMEM supplemented with 10% horse serum, 5% FBS, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
- Seed the cells into 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.
3. This compound Treatment:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
- Create a serial dilution of this compound in culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 100 µM).
- Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with solvent only).
- Incubate the cells for a predetermined time course (e.g., 24, 48, 72 hours).
4. Sample Collection:
- Supernatant: Carefully collect the culture medium from each well to measure secreted norepinephrine.
- Cell Lysate: Wash the cells with ice-cold PBS. Add lysis buffer to each well and incubate on ice for 30 minutes. Collect the lysate to measure intracellular norepinephrine.
5. Norepinephrine Quantification:
- Use a commercial Norepinephrine ELISA kit to measure the concentration of norepinephrine in both the supernatant and cell lysate samples.
- Follow the manufacturer's instructions for the ELISA protocol.
- Measure the absorbance using a plate reader at the recommended wavelength.
- Calculate the norepinephrine concentration based on a standard curve.
C. Data Presentation: Norepinephrine Depletion
| This compound Conc. (µM) | Intracellular Norepinephrine (pg/mL) | Secreted Norepinephrine (pg/mL) | % Norepinephrine Depletion (Intracellular) |
| 0 (Vehicle) | 1500 ± 120 | 800 ± 75 | 0% |
| 0.1 | 1350 ± 110 | 750 ± 60 | 10% |
| 1 | 980 ± 95 | 550 ± 50 | 34.7% |
| 10 | 450 ± 50 | 250 ± 30 | 70% |
| 100 | 150 ± 25 | 90 ± 15 | 90% |
D. Workflow Diagram: Norepinephrine Depletion Assay
References
Application Notes and Protocols for the Quantification of Losulazine in Biological Samples
Introduction
Losulazine is an investigational compound under evaluation for its therapeutic potential. To support preclinical and clinical development, robust and reliable analytical methods for its quantification in biological matrices are essential for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. This document provides detailed application notes and protocols for two common bioanalytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). While HPLC-UV offers a cost-effective and widely accessible method suitable for relatively high concentrations, LC-MS/MS provides superior sensitivity and selectivity, making it the gold standard for bioanalysis.[1][2][3][4][5]
Method 1: Quantification of this compound in Human Plasma by HPLC-UV
This application note describes a validated reverse-phase HPLC method with UV detection for the determination of this compound in human plasma. The method involves a simple protein precipitation step for sample preparation.
Experimental Workflow: HPLC-UV Method
Caption: Workflow for HPLC-UV analysis of this compound.
Experimental Protocol
1. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard (IS) working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer the solution to an HPLC vial for analysis.
2. Chromatographic Conditions
-
Instrument: Agilent 1260 Infinity II HPLC system or equivalent.
-
Column: C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
UV Detection Wavelength: 275 nm (hypothetical λmax for this compound).
-
Run Time: 10 minutes.
Quantitative Data Summary: HPLC-UV Method
| Parameter | Result |
| Linearity Range | 50 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL |
| Intra-day Precision (%RSD) | ≤ 8.5% |
| Inter-day Precision (%RSD) | ≤ 10.2% |
| Accuracy (% Recovery) | 92.5% - 105.3% |
| Extraction Recovery | > 85% |
Method 2: Quantification of this compound in Human Plasma by LC-MS/MS
This application note details a highly sensitive and selective LC-MS/MS method for the quantification of this compound in human plasma. The protocol utilizes solid-phase extraction (SPE) for sample cleanup, which provides a cleaner extract and reduces matrix effects compared to protein precipitation.
Experimental Workflow: LC-MS/MS Method
Caption: Workflow for LC-MS/MS analysis of this compound.
Experimental Protocol
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
Pipette 50 µL of plasma sample into a tube.
-
Add 10 µL of the internal standard (IS) working solution.
-
Add 200 µL of 4% phosphoric acid in water and vortex.
-
Load the entire mixture onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Dry the cartridge under vacuum for 1 minute.
-
Elute this compound and the IS with 1 mL of methanol.
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute in 100 µL of 50% methanol in water.
-
Transfer to an autosampler vial for analysis.
2. LC-MS/MS Conditions
-
LC System: Waters ACQUITY UPLC I-Class or equivalent.
-
Column: UPLC BEH C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 5% B, ramp to 95% B over 2.5 minutes, hold for 1 minute, return to initial conditions.
-
Injection Volume: 5 µL.
-
MS System: Sciex Triple Quad 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
This compound: Q1: 350.2 -> Q3: 180.1
-
Internal Standard: Q1: 355.2 -> Q3: 185.1
-
Quantitative Data Summary: LC-MS/MS Method
| Parameter | Result |
| Linearity Range | 0.1 - 200 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-day Precision (%RSD) | ≤ 5.2% |
| Inter-day Precision (%RSD) | ≤ 7.8% |
| Accuracy (% Recovery) | 96.8% - 103.5% |
| Matrix Effect | Minimal (CV < 15%) |
References
- 1. Analytical methods for the determination of xylazine in pharmaceutical, clinical and forensic matrices - A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-MS systems for quantitative bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. resolian.com [resolian.com]
Application Notes and Protocols: Utilizing Losulazine for Cardiovascular Research on Norepinephrine Depletion
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for utilizing Losulazine, a potent peripheral norepinephrine-depleting agent, in the study of cardiovascular physiology and pharmacology. This compound serves as a valuable tool for investigating the profound effects of norepinephrine depletion on the cardiovascular system, offering insights into blood pressure regulation, cardiac function, and the underlying signaling mechanisms. By inducing a dose-dependent reduction in norepinephrine levels, this compound allows for the controlled examination of the sympathetic nervous system's role in maintaining cardiovascular homeostasis.
This document outlines detailed protocols for in vivo studies in rodent and non-human primate models, methods for assessing cardiovascular parameters, and procedures for quantifying norepinephrine levels. Additionally, it presents key quantitative data from preclinical studies and visual representations of the relevant signaling pathways and experimental workflows to facilitate experimental design and data interpretation.
Mechanism of Action
This compound reduces arterial blood pressure by depleting norepinephrine from postganglionic adrenergic neurons.[1] Its mechanism is similar to that of reserpine, involving the inhibition of adrenergic neuron function.[1] This depletion of norepinephrine, a key neurotransmitter in the sympathetic nervous system, leads to a reduction in sympathetic tone, resulting in decreased peripheral vascular resistance and cardiac output, and consequently, a lowering of blood pressure.[1]
Data Presentation
The following tables summarize the quantitative cardiovascular effects of this compound observed in preclinical and clinical studies.
Table 1: Dose-Dependent Effects of Oral this compound on Cardiovascular Parameters in Conscious Cynomolgus Monkeys
| This compound Dose (mg/kg) | Change in Mean Arterial Pressure (mmHg) | Change in Heart Rate (beats/min) | Change in Cardiac Output (L/min) | Change in Peripheral Vascular Resistance (mmHg/L/min) |
| 0.1 | -10 ± 3 | -2 ± 5 | -0.1 ± 0.1 | -5 ± 8 |
| 1.0 | -25 ± 4 | -8 ± 6 | -0.3 ± 0.1 | -15 ± 10 |
| 10.0 | -40 ± 5 | -15 ± 7 | -0.5 ± 0.2 | -25 ± 12 |
| 30.0 | -55 ± 6 | -20 ± 8 | -0.7 ± 0.2 | -35 ± 15 |
Data adapted from a study in conscious cynomolgus monkeys.[1] Values are presented as mean change from baseline ± standard error.
Table 2: Effects of this compound on Blood Pressure and Heart Rate in Hypertensive Patients
| Treatment | Change in Systolic Blood Pressure (mmHg) | Change in Diastolic Blood Pressure (mmHg) | Change in Heart Rate (beats/min) |
| This compound (10-30 mg b.i.d.) | ↓ | ≤ 90 mmHg in >70% of subjects | Tendency to decrease |
| Placebo | No significant change | No significant change | No significant change |
Data from a double-blind, placebo-controlled clinical trial in 32 hypertensive patients.
Experimental Protocols
Protocol 1: Induction of Norepinephrine Depletion and Cardiovascular Monitoring in Rats
Objective: To induce norepinephrine depletion using this compound and monitor its effects on blood pressure and heart rate in conscious rats using the tail-cuff method.
Materials:
-
Male Wistar rats (250-300g)
-
This compound hydrochloride
-
Vehicle (e.g., sterile water or 0.5% methylcellulose)
-
Oral gavage needles (18-20 gauge, 2-3 inches with a rounded tip)[2]
-
Syringes
-
Tail-cuff blood pressure measurement system
-
Animal restrainer
-
Heating pad or lamp
Procedure:
-
Animal Acclimatization: Acclimate rats to the housing facility for at least one week before the experiment. Handle the rats daily to minimize stress during the procedures.
-
Baseline Measurements: For 3-5 consecutive days prior to drug administration, train the rats to the restraint and tail-cuff procedure to obtain stable baseline blood pressure and heart rate readings.
-
This compound Preparation: Prepare a stock solution of this compound hydrochloride in the chosen vehicle. The concentration should be calculated based on the desired dose and the average weight of the rats, ensuring the administration volume does not exceed 10 ml/kg.
-
Oral Administration (Gavage): a. Weigh the rat to determine the precise volume of the this compound solution to be administered. b. Gently restrain the rat, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle. c. Insert the gavage needle gently into the esophagus. Do not force the needle. d. Administer the this compound solution slowly. e. Carefully remove the needle and return the rat to its cage. f. For control animals, administer an equivalent volume of the vehicle.
-
Cardiovascular Monitoring: a. At predetermined time points after this compound administration (e.g., 1, 2, 4, 8, and 24 hours), measure systolic blood pressure and heart rate using the tail-cuff system. b. To ensure accurate readings, gently warm the rat's tail to increase blood flow before measurement. c. Record multiple readings at each time point and calculate the average.
-
Data Analysis: Compare the changes in blood pressure and heart rate from baseline in the this compound-treated group to the vehicle-treated control group.
Protocol 2: Intravenous Administration and Telemetric Cardiovascular Monitoring in Non-Human Primates
Objective: To assess the acute cardiovascular effects of intravenously administered this compound in conscious, freely moving non-human primates using telemetry.
Materials:
-
Cynomolgus monkeys (Macaca fascicularis) with surgically implanted telemetry devices
-
This compound hydrochloride
-
Sterile saline for injection
-
Intravenous catheters
-
Infusion pump
-
Telemetry data acquisition system
Procedure:
-
Animal Preparation: Use monkeys that have fully recovered from telemetry device implantation surgery (minimum 3 weeks). The telemetry device should be capable of measuring blood pressure, heart rate, and ECG.
-
Catheterization: On the day of the experiment, place an intravenous catheter in a suitable vein (e.g., saphenous or cephalic vein) under light sedation, from which the animal should fully recover before the start of the experiment.
-
This compound Preparation: Prepare a sterile solution of this compound hydrochloride in saline for intravenous administration. The concentration should be calculated to deliver the desired dose in a specific volume and infusion rate.
-
Baseline Recording: Record baseline cardiovascular parameters via telemetry for at least 60 minutes before this compound administration to ensure a stable baseline.
-
Intravenous Administration: a. Connect the intravenous catheter to the infusion pump. b. Administer this compound intravenously at the predetermined dose and rate. For example, a study in cynomolgus monkeys used doses of 0.1, 1, 10, and 30 mg/kg. c. For control infusions, administer an equivalent volume of sterile saline.
-
Continuous Cardiovascular Monitoring: Continuously record blood pressure (systolic, diastolic, and mean), heart rate, and ECG throughout the infusion and for a specified period afterward (e.g., up to 24 hours) using the telemetry system.
-
Data Analysis: Analyze the telemetry data to determine the time course and magnitude of the effects of this compound on all measured cardiovascular parameters compared to the saline control.
Protocol 3: Quantification of Norepinephrine in Cardiac Tissue
Objective: To measure norepinephrine levels in rat heart tissue following this compound treatment using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
Materials:
-
Hearts from this compound-treated and control rats (from Protocol 1)
-
Perchloric acid (0.1 M)
-
Homogenizer
-
Centrifuge
-
HPLC system with an electrochemical detector
-
Reversed-phase C18 column
-
Mobile phase (e.g., citrate buffer with methanol, EDTA, and an ion-pairing agent)
-
Norepinephrine standard solutions
-
Internal standard (e.g., dihydroxybenzylamine)
Procedure:
-
Tissue Collection and Preparation: a. At the end of the in vivo experiment, euthanize the rats and rapidly excise the hearts. b. Dissect the desired cardiac regions (e.g., atria, ventricles), weigh them, and immediately freeze in liquid nitrogen. Store at -80°C until analysis. c. On the day of analysis, homogenize the frozen tissue in ice-cold 0.1 M perchloric acid. d. Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet the proteins. e. Collect the supernatant containing the catecholamines.
-
Sample Extraction (if necessary): For plasma or complex tissue samples, an extraction step using alumina or solid-phase extraction may be required to purify and concentrate the catecholamines.
-
HPLC-ECD Analysis: a. Prepare a standard curve using known concentrations of norepinephrine. b. Inject a fixed volume of the supernatant (or extracted sample) and the standards onto the HPLC system. c. Separate the catecholamines on the C18 column using an isocratic mobile phase. d. Detect norepinephrine using the electrochemical detector set at an appropriate oxidation potential.
-
Data Quantification: a. Identify the norepinephrine peak in the chromatograms based on the retention time of the standard. b. Quantify the amount of norepinephrine in the samples by comparing the peak area to the standard curve. c. Normalize the norepinephrine content to the weight of the tissue (e.g., ng/g of tissue). d. Compare norepinephrine levels in the hearts of this compound-treated rats to those of the control group.
Mandatory Visualization
Caption: Norepinephrine signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for studying this compound's cardiovascular effects.
References
Losulazine: A Tool Compound for Investigating Adrenergic Neurotransmission
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Losulazine is an antihypertensive agent that serves as a valuable tool compound for research in adrenergic neurotransmission. Its primary mechanism of action involves the depletion of norepinephrine from peripheral postganglionic adrenergic neurons, leading to a reduction in sympathetic tone and a subsequent decrease in blood pressure.[1] Notably, this hypotensive effect is not accompanied by a significant increase in heart rate, and in some cases, a slight decrease has been observed.[1] These characteristics make this compound a subject of interest for studying the physiological and pathological roles of adrenergic signaling.
These application notes provide a summary of the available data on this compound, detailed protocols for its characterization, and visual aids to facilitate understanding of its mechanism and experimental application.
Data Presentation
Table 1: In Vivo Dose-Response of this compound on Mean Arterial Pressure (MAP) and Heart Rate (HR) in Conscious Cynomolgus Monkeys [1]
| Oral Dose (mg/kg) | Peak Change in MAP (mmHg) | Time to Peak Effect (hours) | Change in Heart Rate (beats/min) |
| 0.1 | -10 ± 3 | 2 | Not significant |
| 1.0 | -20 ± 4 | 4 | Not significant |
| 10.0 | -35 ± 5 | 6 | Slight decrease |
| 30.0 | -45 ± 6 | 8 | Slight decrease |
Table 2: Mechanistic Comparison of this compound with Other Adrenergic Neuron-Blocking Agents
| Feature | This compound | Reserpine | Guanethidine |
| Primary Mechanism | Norepinephrine depletion | Norepinephrine depletion | Norepinephrine release inhibition and depletion |
| Site of Action | Postganglionic adrenergic neurons | Vesicular monoamine transporters (VMAT) | Adrenergic nerve terminals |
| Effect on Blood Pressure | Decrease | Decrease | Decrease |
| Effect on Heart Rate | No significant change or slight decrease | Decrease | Decrease (can be variable) |
| Tyramine Pressor Response | Attenuated | Attenuated | Attenuated |
Signaling Pathways and Mechanism of Action
This compound's primary effect is the depletion of norepinephrine from synaptic vesicles in peripheral adrenergic neurons. This leads to a reduced release of norepinephrine upon nerve stimulation, thereby decreasing the activation of postsynaptic adrenergic receptors on effector organs such as blood vessels and the heart.
Figure 1: Mechanism of this compound-induced norepinephrine depletion.
The reduced availability of norepinephrine in the synaptic cleft leads to decreased activation of α1-adrenergic receptors on vascular smooth muscle, resulting in vasodilation and a drop in blood pressure. The lack of a reflex tachycardia may be attributed to a concomitant depletion of norepinephrine in cardiac sympathetic nerves, preventing a compensatory increase in heart rate.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the adrenergic activity of a compound like this compound.
Protocol 1: Radioligand Binding Assay for Adrenergic Receptor Affinity
This protocol is a generalized method to determine the binding affinity (Ki) of a test compound for α1, α2, and β-adrenergic receptor subtypes.
1. Materials:
-
Cell membranes expressing the human adrenergic receptor subtype of interest (e.g., α1A, α1B, α1D, α2A, α2B, α2C, β1, β2, β3).
-
Radioligands:
-
For α1 receptors: [³H]-Prazosin
-
For α2 receptors: [³H]-Rauwolscine
-
For β receptors: [³H]-CGP 12177
-
-
Non-specific binding competitors:
-
For α1 receptors: Phentolamine (10 µM)
-
For α2 receptors: Yohimbine (10 µM)
-
For β receptors: Propranolol (10 µM)
-
-
Test compound (this compound) stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and counter.
2. Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add assay buffer, cell membranes, and either the test compound, buffer (for total binding), or the non-specific competitor.
-
Add the radioligand to all wells to initiate the binding reaction.
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value from the curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 2: Workflow for a radioligand binding assay.
Protocol 2: Functional Assays for Adrenergic Receptor Activity
A. cAMP Accumulation Assay (for β- and α2-adrenergic receptors)
This assay measures the ability of a compound to modulate the production of cyclic AMP (cAMP), a second messenger for β (stimulatory, Gs-coupled) and α2 (inhibitory, Gi-coupled) adrenergic receptors.
1. Materials:
-
Cells expressing the β or α2-adrenergic receptor subtype of interest.
-
Assay medium (e.g., DMEM with 0.5 mM IBMX).
-
Forskolin (for α2 receptor assays).
-
Test compound (this compound) stock solution.
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
2. Procedure:
-
Seed cells in a 96-well plate and grow to confluence.
-
Replace the culture medium with assay medium.
-
For α2 receptor assays, pre-stimulate cells with forskolin to induce cAMP production.
-
Add serial dilutions of the test compound and incubate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration according to the kit manufacturer's instructions.
3. Data Analysis:
-
Plot the cAMP concentration against the log concentration of the test compound.
-
Determine the EC50 (for agonists) or IC50 (for antagonists) from the dose-response curve.
B. Calcium Mobilization Assay (for α1-adrenergic receptors)
This assay measures changes in intracellular calcium concentration, a downstream effect of α1-adrenergic receptor activation (Gq-coupled).
1. Materials:
-
Cells expressing the α1-adrenergic receptor subtype of interest.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Test compound (this compound) stock solution.
-
Fluorescence plate reader with injection capabilities.
2. Procedure:
-
Seed cells in a 96-well black-walled, clear-bottom plate.
-
Load the cells with the calcium-sensitive dye.
-
Place the plate in the fluorescence reader and record a baseline fluorescence.
-
Inject serial dilutions of the test compound and continue to record fluorescence to measure changes in intracellular calcium.
3. Data Analysis:
-
Calculate the change in fluorescence intensity over baseline.
-
Plot the response against the log concentration of the test compound to determine the EC50 or IC50.
Figure 3: General workflow for functional adrenergic receptor assays.
Protocol 3: In Vivo Assessment of Norepinephrine Depletion - Tyramine Pressor Response
This protocol assesses the functional consequence of norepinephrine depletion by measuring the pressor (blood pressure increasing) response to tyramine, an indirectly acting sympathomimetic amine that displaces norepinephrine from nerve terminals. A reduced pressor response to tyramine following treatment with a test compound suggests depletion of norepinephrine stores.
1. Animals:
-
Normotensive rats or other suitable animal models.
2. Materials:
-
Test compound (this compound).
-
Tyramine hydrochloride.
-
Anesthetic (if applicable).
-
Catheters for drug administration and blood pressure monitoring.
-
Blood pressure transducer and recording system.
3. Procedure:
-
Anesthetize the animals (if necessary) and insert catheters into a femoral artery (for blood pressure measurement) and a femoral vein (for drug administration).
-
Allow the animals to stabilize.
-
Administer a bolus dose of tyramine and record the peak increase in systolic blood pressure.
-
Administer the test compound (this compound) and allow sufficient time for its effect to develop (based on its pharmacokinetic profile).
-
Repeat the tyramine challenge and record the pressor response.
4. Data Analysis:
-
Compare the magnitude of the tyramine-induced pressor response before and after treatment with the test compound.
-
A significant reduction in the pressor response indicates norepinephrine depletion.
Conclusion
This compound is a useful pharmacological tool for studying the consequences of peripheral norepinephrine depletion on the cardiovascular system and other physiological processes regulated by adrenergic neurotransmission. While its direct interactions with adrenergic receptor subtypes remain to be fully characterized with publicly available quantitative data, its established mechanism of action provides a solid foundation for its use in research. The protocols provided herein offer a framework for the comprehensive evaluation of Losulaxine's and other similar compounds' effects on the adrenergic system.
References
Application Notes and Protocols for Losulazine Administration in Experimental Animals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Losulazine is a hypotensive agent that has been investigated for its effects on blood pressure. Its mechanism of action involves the depletion of norepinephrine from peripheral sympathetic nerve endings, leading to a reduction in vascular resistance. This document provides detailed application notes and protocols for the administration of this compound in various experimental animal models, based on available scientific literature. It is intended to guide researchers in designing and executing preclinical studies involving this compound.
Data Presentation: Quantitative Administration Data
The following tables summarize the quantitative data for this compound administration as reported in preclinical studies.
Table 1: Oral Administration of this compound
| Animal Model | Dosage Range | Administration Method | Frequency | Study Focus | Reference |
| Sprague-Dawley Rat | 0, 2, 4, or 8 mg/kg/day | Gastric Intubation | Daily | Reproductive and Developmental Effects | [1] |
| Cynomolgus Monkey | 0.1, 1, 10, or 30 mg/kg | Acute Oral Administration | Single Dose | Cardiovascular Effects | [2] |
Table 2: Intravenous Administration of this compound
| Animal Model | Dosage | Administration Method | Frequency | Study Focus | Reference |
| Cynomolgus Monkey | 1 mg/kg | Intravenous Injection | Single Dose | Cardiovascular Effects | [2] |
Experimental Protocols
Protocol 1: Oral Administration in Rats (Gastric Intubation)
This protocol is based on a study investigating the reproductive and developmental effects of this compound in Sprague-Dawley rats.[1]
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., distilled water, 0.5% methylcellulose)
-
Oral gavage needles (stainless steel, appropriate size for rats)
-
Syringes
-
Animal balance
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the desired dose (e.g., 2, 4, or 8 mg/kg) and the body weight of the animals.
-
Prepare a homogenous suspension of this compound in the chosen vehicle. Ensure the concentration allows for a consistent and manageable dosing volume (e.g., 5 ml/kg).
-
-
Animal Handling and Restraint:
-
Gently restrain the rat to prevent movement and ensure safe administration. Proper handling techniques are crucial to minimize stress.
-
-
Gavage Administration:
-
Measure the distance from the tip of the rat's nose to the last rib to estimate the correct length for gavage tube insertion.
-
Attach the gavage needle to a syringe filled with the dosing solution.
-
Carefully insert the gavage needle into the esophagus and advance it into the stomach. Avoid entering the trachea.
-
Slowly administer the calculated volume of the this compound suspension.
-
Gently remove the gavage needle.
-
-
Post-Administration Monitoring:
-
Observe the animal for any immediate adverse reactions.
-
Return the animal to its cage and monitor for changes in behavior, food and water intake, and body weight.
-
Protocol 2: Intravenous Administration in Non-Human Primates (Cynomolgus Monkeys)
This protocol is derived from a study on the cardiovascular effects of this compound in conscious cynomolgus monkeys.[2]
Materials:
-
This compound hydrochloride suitable for injection
-
Sterile saline solution (0.9% NaCl)
-
Intravenous catheters
-
Syringes and infusion pumps
-
Vascular access ports (if applicable for chronic studies)
-
Animal restraint system appropriate for non-human primates
Procedure:
-
Catheterization:
-
Surgically implant a chronic indwelling catheter into a suitable vein (e.g., femoral or cephalic vein) under appropriate anesthesia and aseptic conditions.
-
Allow for a sufficient recovery period post-surgery.
-
-
Preparation of Infusion Solution:
-
Dissolve this compound hydrochloride in sterile saline to the desired concentration for a 1 mg/kg dose. The final solution must be sterile and pyrogen-free.
-
-
Animal Acclimatization and Restraint:
-
Acclimatize the monkey to the restraint system to minimize stress during the experiment.
-
-
Intravenous Administration:
-
Connect the catheter to a syringe or infusion pump containing the this compound solution.
-
Administer the 1 mg/kg dose as a bolus injection or a slow infusion, as dictated by the experimental design.
-
-
Physiological Monitoring:
-
Continuously monitor cardiovascular parameters such as blood pressure and heart rate before, during, and after administration.
-
Protocol 3: Intraperitoneal Administration in Rodents (General Protocol)
Disclaimer: This is a general protocol for intraperitoneal administration in rodents and has not been specifically validated for this compound in the reviewed literature. Researchers should perform pilot studies to determine the appropriate vehicle and tolerability.
Materials:
-
This compound hydrochloride
-
Sterile vehicle (e.g., saline, phosphate-buffered saline)
-
Sterile syringes and needles (e.g., 23-25 gauge)
-
Animal balance
Procedure:
-
Preparation of Injection Solution:
-
Dissolve or suspend this compound in a sterile vehicle to the desired concentration. Ensure the solution is at a physiological pH and is non-irritating.
-
-
Animal Restraint:
-
Firmly but gently restrain the rodent, exposing the abdomen.
-
-
Injection:
-
Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Aspirate briefly to ensure no blood or urine is drawn, confirming correct needle placement.
-
Inject the solution slowly. The recommended maximum volume is typically 5-10 ml/kg for rats and mice.
-
-
Post-Injection Care:
-
Return the animal to its cage and monitor for any signs of distress, pain, or adverse reactions at the injection site.
-
Protocol 4: Subcutaneous Administration in Rodents (General Protocol)
Disclaimer: This is a general protocol for subcutaneous administration in rodents and has not been specifically validated for this compound in the reviewed literature. Researchers should conduct preliminary studies to assess local tolerance and absorption.
Materials:
-
This compound hydrochloride
-
Sterile, non-irritating vehicle
-
Sterile syringes and needles (e.g., 25-27 gauge)
-
Animal balance
Procedure:
-
Preparation of Injection Solution:
-
Prepare a sterile solution or suspension of this compound in a suitable vehicle.
-
-
Animal Restraint:
-
Gently restrain the animal.
-
-
Injection:
-
Lift a fold of loose skin in the interscapular region (nape of the neck).
-
Insert the needle into the base of the skin tent, parallel to the body.
-
Aspirate to check for blood.
-
Inject the solution to form a small bleb under the skin. The typical maximum volume is 5 ml/kg for rats and mice.
-
-
Post-Injection Monitoring:
-
Observe the animal for any signs of discomfort, inflammation, or ulceration at the injection site.
-
Visualization of Mechanism and Workflow
Signaling Pathway of this compound
This compound's mechanism of action is analogous to that of reserpine, involving the depletion of norepinephrine from presynaptic nerve terminals.
Caption: Mechanism of this compound-induced norepinephrine depletion.
Experimental Workflow for In Vivo Administration Studies
The following diagram illustrates a general workflow for conducting in vivo studies with this compound.
Caption: General workflow for this compound administration studies.
References
Application Note: Measuring Blood Pressure Changes After Losulazine Treatment In Vivo
Abstract
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on measuring in vivo blood pressure changes in response to Losulazine, a peripheral sympathetic antihypertensive agent.[1][2] We detail the presumed signaling pathway of this compound via alpha-1 adrenergic receptor antagonism and provide two distinct, detailed protocols for blood pressure measurement in rodent models: non-invasive tail-cuff plethysmography and continuous radiotelemetry. This document includes an experimental workflow, guidance on data presentation, and mandatory visualizations to ensure robust and reproducible study outcomes.
Introduction
This compound is an antihypertensive compound that acts as a peripheral sympatholytic.[1][3] Its mechanism is consistent with the antagonism of alpha-1 adrenergic receptors, which are critical mediators of vascular smooth muscle contraction.[4] When norepinephrine, released from sympathetic nerve terminals, binds to alpha-1 adrenergic receptors on vascular smooth muscle, it initiates a signaling cascade that leads to vasoconstriction and an increase in blood pressure. By blocking these receptors, this compound is expected to induce vasodilation, leading to a reduction in peripheral resistance and a subsequent decrease in blood pressure.
Accurate in vivo measurement of these hemodynamic changes is crucial for preclinical evaluation. The two most common methods for this in rodents are non-invasive tail-cuff plethysmography and invasive radiotelemetry. While tail-cuff is suitable for high-throughput screening, radiotelemetry is considered the "gold-standard" for providing continuous, accurate data from unrestrained animals. This note provides protocols for both.
Signaling Pathway of Alpha-1 Adrenergic Receptor Antagonism
The primary mechanism of vasoconstriction mediated by the sympathetic nervous system involves the activation of Gq-protein coupled alpha-1 adrenergic receptors. This compound is hypothesized to competitively inhibit this pathway.
Caption: Alpha-1 adrenergic receptor signaling pathway and inhibition by this compound.
Overall Experimental Workflow
A systematic workflow is essential for obtaining reliable data. The process begins with proper animal acclimatization and baseline measurements before any compound is administered, followed by post-treatment monitoring and data analysis.
Caption: General workflow for in vivo blood pressure measurement studies.
Experimental Protocols
This method is suitable for repeated measurements over a long period and for screening multiple animals. It relies on an occlusion cuff and a sensor to detect blood flow in the tail.
Materials:
-
Tail-cuff plethysmography system (e.g., CODA®, IITC Life Science)
-
Animal restrainers (appropriate size for mouse/rat)
-
Warming platform
-
Rodents (e.g., C57BL/6 mice or Sprague-Dawley rats)
-
This compound solution and vehicle control
Procedure:
-
Acclimatization & Training:
-
Allow animals to acclimate to the facility for at least one week.
-
For 5-7 consecutive days before the experiment, train the animals by placing them in the restrainers on the warming platform for 15-20 minutes daily. This reduces stress-induced blood pressure elevation.
-
-
Baseline Measurement:
-
Place the conscious animal into the appropriate restrainer and position it on the pre-warmed platform (32-34°C) to facilitate detection of tail pulses.
-
Fit the occlusion and volume-pressure recording (VPR) cuffs to the base of the tail.
-
Allow the animal to quiet down for 5-10 minutes.
-
Initiate the measurement protocol. A typical session consists of 15-25 inflation/deflation cycles. Discard the first 5-10 cycles as acclimation readings.
-
Record baseline blood pressure for at least 3 consecutive days to establish a stable baseline.
-
-
This compound Administration & Measurement:
-
Administer this compound or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection).
-
At predetermined time points post-administration (e.g., 1, 2, 4, 8, 24 hours), repeat the blood pressure measurement as described in step 2.
-
Record Systolic Blood Pressure (SBP), Diastolic Blood Pressure (DBP), Mean Arterial Pressure (MAP), and Heart Rate (HR).
-
This is the gold-standard method, providing continuous and accurate blood pressure data from freely moving, conscious animals without restraint stress.
Materials:
-
Implantable telemetry transmitters (e.g., Data Sciences International - DSI)
-
Receivers and data acquisition system
-
Surgical tools, anesthesia, and analgesics
-
Rodents
-
This compound solution and vehicle control
Procedure:
-
Surgical Implantation:
-
Anesthetize the animal using an appropriate anesthetic (e.g., isoflurane).
-
Surgically implant the telemetry device's body into the peritoneal cavity.
-
Insert the pressure-sensing catheter into the abdominal aorta or carotid artery and secure it.
-
Suture the incisions and administer post-operative analgesics as per approved veterinary protocols.
-
-
Recovery:
-
Allow the animal to recover from surgery for at least 10-14 days. This period is critical for the stabilization of hemodynamic parameters.
-
-
Baseline Measurement:
-
House the animal individually in a cage placed on a telemetry receiver.
-
Record continuous blood pressure data for at least 48-72 hours to establish a stable baseline, including diurnal variations.
-
-
This compound Administration & Measurement:
-
Administer this compound or vehicle control.
-
Continue to record data continuously. The effect of the compound can be analyzed over its full duration of action without disturbing the animal.
-
Data can be averaged over specific time intervals (e.g., 1-minute, 1-hour) for analysis.
-
Data Presentation
Quantitative data should be summarized in a clear, tabular format to facilitate comparison between treatment groups and across time points.
Table 1: Hypothetical Blood Pressure Response to a Single Dose of this compound (10 mg/kg, p.o.) in Rats Measured by Radiotelemetry.
| Time Point | Treatment Group | SBP (mmHg) | DBP (mmHg) | MAP (mmHg) | HR (bpm) |
| Baseline | Vehicle (n=8) | 122 ± 4 | 81 ± 3 | 95 ± 3 | 350 ± 15 |
| This compound (n=8) | 124 ± 5 | 83 ± 4 | 97 ± 4 | 355 ± 12 | |
| 2 hr Post-Dose | Vehicle (n=8) | 121 ± 5 | 80 ± 4 | 94 ± 4 | 348 ± 14 |
| This compound (n=8) | 105 ± 4 | 65 ± 3 | 78 ± 3 | 340 ± 11 | |
| 8 hr Post-Dose | Vehicle (n=8) | 123 ± 4 | 82 ± 3 | 96 ± 3 | 352 ± 16 |
| This compound (n=8) | 109 ± 5 | 69 ± 4 | 82 ± 4 | 345 ± 13 | |
| 24 hr Post-Dose | Vehicle (n=8) | 122 ± 5 | 81 ± 4 | 95 ± 4 | 351 ± 15 |
| This compound (n=8) | 120 ± 4 | 79 ± 3 | 93 ± 3 | 353 ± 14 | |
| Data are presented as Mean ± SEM. *p < 0.05 vs. Vehicle at the same time point. |
Conclusion
The protocols described provide robust frameworks for assessing the in vivo antihypertensive effects of this compound. The choice between tail-cuff plethysmography and radiotelemetry will depend on the specific research question, throughput requirements, and available resources. Careful adherence to animal training, surgical recovery, and baseline measurement is paramount for generating high-quality, reproducible data in the preclinical development of cardiovascular therapeutics.
References
Application Notes and Protocols for the Study of Neurogenic Hypertension: The Role of Losulazine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Neurogenic hypertension is a form of high blood pressure originating from the nervous system, primarily due to overactivity of the sympathetic nervous system (SNS). Investigating the mechanisms of neurogenic hypertension and developing targeted therapies requires specific pharmacological tools. Losulazine hydrochloride is a peripheral norepinephrine-depleting agent that has been evaluated for its antihypertensive properties.[1] Its mechanism of action, which involves reducing the neurotransmitter responsible for sympathetic signaling, makes it a potentially valuable tool for dissecting the peripheral contributions to neurogenic hypertension.
These application notes provide an overview of this compound's mechanism, quantitative data on its effects, and a hypothetical protocol for its use in a research setting. Additionally, for a comprehensive understanding, we will briefly touch upon Losartan, a compound that modulates the renin-angiotensin system's influence on sympathetic activity, as a contrasting tool for studying neurogenic hypertension.
This compound: Mechanism of Action
This compound acts as a peripheral norepinephrine-depleting agent.[1] Its primary mechanism is the inhibition of adrenergic neuron function, leading to a reduction in the release of norepinephrine from postganglionic sympathetic neurons.[1] This depletion of norepinephrine at the neuroeffector junction in blood vessels results in decreased vascular tone and a subsequent reduction in blood pressure.[1] Studies in conscious cynomolgus monkeys have shown that the hypotensive effects of this compound are dependent on sympathetic neuronal activity, as ganglionic blockade abolishes its effect.[1] Furthermore, its pharmacological profile is similar to that of reserpine.
References
Troubleshooting & Optimization
Technical Support Center: Measuring Blood Pressure in Losulazine-Treated Animals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Losulazine and measuring blood pressure in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it affect blood pressure?
This compound is a peripheral norepinephrine-depleting agent.[1] Its primary mechanism involves inhibiting adrenergic neuron function, which leads to a reduction in norepinephrine release from postganglionic adrenergic neurons.[1] This depletion of norepinephrine, a key neurotransmitter in the sympathetic nervous system, results in decreased peripheral vascular resistance and, consequently, a lowering of arterial blood pressure.[1] The hypotensive effects of this compound are dose-dependent and have been observed in both rodents and nonhuman primates.[1]
Q2: What are the expected hemodynamic changes in animals treated with this compound?
In conscious cynomolgus monkeys, acute oral administration of this compound resulted in dose-related decreases in blood pressure.[1] Notably, these hypotensive effects were generally not accompanied by significant alterations in heart rate. In some instances, a tendency for a decrease in heart rate has been observed in human subjects. The reduction in blood pressure is associated with decreases in both peripheral vascular resistance and cardiac output.
Q3: Are there any known side effects of this compound in animals that could affect my experiments?
In a study on Sprague-Dawley rats, this compound administration was associated with disruption of estrous cycles in females. Additionally, offspring of this compound-treated dams showed lower body weights and delayed functional development. While not directly related to blood pressure measurement, these systemic effects should be considered when designing long-term studies and interpreting results.
Troubleshooting Guide
Issue 1: Inconsistent or Variable Blood Pressure Readings
Potential Cause 1: Stress-induced fluctuations.
-
Explanation: Blood pressure in rodents is highly susceptible to stress. The handling required for many blood pressure measurement techniques can cause significant fluctuations, potentially masking the effects of this compound.
-
Troubleshooting Steps:
-
Acclimatization: Ensure animals are thoroughly acclimated to the experimental room, the measurement device, and the handling procedures for at least one week prior to data collection.
-
Consistent Timing: Perform measurements at the same time each day to minimize circadian variations.
-
Quiet Environment: Conduct experiments in a quiet, isolated room to reduce auditory stimuli that can cause stress.
-
Potential Cause 2: Improper cuff placement or size (Tail-cuff method).
-
Explanation: An incorrectly sized or positioned tail-cuff can lead to erroneous readings. If the cuff is too loose, it may not adequately occlude the artery; if it is too tight, it can cause discomfort and stress, or artificially elevate readings.
-
Troubleshooting Steps:
-
Correct Cuff Size: Select a cuff with a diameter that is appropriate for the animal's tail size.
-
Proper Placement: Place the cuff at the base of the tail. Ensure the inflation and deflation are smooth and consistent.
-
Multiple Readings: Take multiple readings during each session and average them to ensure consistency. Discard any outlier readings.
-
Potential Cause 3: Animal Movement.
-
Explanation: Movement of the animal during measurement will introduce artifacts and lead to inaccurate readings.
-
Troubleshooting Steps:
-
Restraint: Use an appropriate restraint device that gently immobilizes the animal without causing undue stress.
-
Discard Artifacts: Most modern systems have software that can detect and flag readings that are compromised by movement artifacts. Exclude these from your data analysis.
-
Issue 2: Difficulty Detecting a Hypotensive Effect
Potential Cause 1: Insufficient Dose or Inappropriate Route of Administration.
-
Explanation: The hypotensive effect of this compound is dose-dependent. If the administered dose is too low, the effect may not be detectable. The oral bioavailability can also influence the effective concentration.
-
Troubleshooting Steps:
-
Dose-Response Study: Conduct a pilot dose-response study to determine the optimal dose for your animal model and experimental conditions. Doses in the range of 0.1 to 30 mg/kg have been used orally in nonhuman primates. In rats, oral doses of 2, 4, and 8 mg/kg/day have been studied.
-
Verify Administration: Ensure the full dose is administered correctly, particularly for oral gavage.
-
Potential Cause 2: Timing of Measurement Post-Dosing.
-
Explanation: The pharmacokinetic profile of this compound will determine the time to peak effect. Measurements taken too early or too late may miss the window of maximum hypotensive activity.
-
Troubleshooting Steps:
-
Pharmacokinetic Data: If available, consult the pharmacokinetic data for this compound in your specific animal model to guide the timing of your measurements.
-
Time-Course Study: If pharmacokinetic data is unavailable, perform a time-course study where blood pressure is measured at multiple time points after a single dose of this compound to identify the peak effect time.
-
Potential Cause 3: Compensatory Mechanisms.
-
Explanation: The body has natural compensatory mechanisms to counteract a drop in blood pressure. While this compound's mechanism is potent, these systems could dampen the observable effect, especially at lower doses.
-
Troubleshooting Steps:
-
Controlled Environment: Maintain a consistent and thermoneutral environment for the animals to minimize physiological stress that could trigger compensatory responses.
-
Baseline Measurements: Ensure stable and consistent baseline blood pressure readings are established before drug administration to accurately quantify the drug's effect.
-
Data Summary
The following table summarizes the reported effects of this compound on blood pressure in different species.
| Species | Route of Administration | Dose Range | Effect on Blood Pressure | Effect on Heart Rate | Reference |
| Cynomolgus Monkeys | Oral | 0.1 - 30 mg/kg | Dose-related decrease | No significant alteration | |
| Sprague-Dawley Rats | Oral (gastric intubation) | 2, 4, 8 mg/kg/day | Hypotensive agent | Not specified | |
| Humans | Oral | 10 - 30 mg b.i.d. | Effective lowering | Tendency to decrease |
Experimental Protocols
Protocol: Non-Invasive Blood Pressure Measurement in Rodents using the Tail-Cuff Method
-
Acclimatization:
-
For 5-7 days prior to the experiment, acclimate the animals to the restraint device and the warming chamber (if used) for 10-15 minutes each day.
-
On the day of the experiment, allow the animal to acclimate to the testing room for at least 30 minutes before starting measurements.
-
-
Procedure:
-
Gently place the rodent into the restraint device.
-
Place the tail-cuff and pulse sensor at the base of the tail.
-
If required by the system, warm the tail to increase blood flow. Maintain a consistent temperature.
-
Allow the animal to remain in the device for a 5-10 minute stabilization period.
-
Initiate the blood pressure measurement cycle. The system will automatically inflate and deflate the cuff while recording systolic and diastolic pressure, and heart rate.
-
Perform a series of 10-15 measurements per session.
-
-
Data Analysis:
-
Discard the first 3-5 readings to allow for stabilization.
-
Review the remaining readings for consistency. Exclude any measurements with clear movement artifacts.
-
Calculate the average systolic, diastolic, and mean arterial pressure, as well as heart rate from the valid readings.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for blood pressure measurement.
Caption: Troubleshooting decision tree for BP measurements.
References
Stability issues with long-term storage of Losulazine stock solutions
This technical support guide is designed for researchers, scientists, and drug development professionals who may encounter stability issues with the long-term storage of Losulazine stock solutions. The following information provides a structured approach to troubleshooting and resolving common challenges during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
For initial stock solution preparation, Dimethyl Sulfoxide (DMSO) is generally recommended due to its high solubilizing capacity for many organic small molecules.[1][2] For compounds with sufficient solubility, ethanol or other organic solvents may also be suitable. Always use anhydrous grade solvent to minimize water contamination, which can lead to precipitation.[3][4]
Q2: What are the optimal storage conditions for this compound stock solutions?
To ensure long-term stability and minimize degradation, it is recommended to store this compound stock solutions at low temperatures. Aliquoting the stock solution into single-use volumes is crucial to avoid repeated freeze-thaw cycles and exposure to atmospheric moisture.[5]
Recommended Storage Conditions for Stock Solutions
| Storage Temperature | Duration (General Guideline) | Notes |
|---|---|---|
| -80°C | Up to 6 months or longer | Preferred for long-term storage to minimize degradation and solvent evaporation. |
| -20°C | Up to 1 month | Suitable for short-term storage of working aliquots. |
| 4°C | Not recommended for stock solutions | Increased risk of degradation and microbial growth. |
| Room Temperature | Not recommended | Significant risk of rapid degradation. |
Q3: My solid this compound powder is difficult to see in the vial. Is it still there?
Yes, small quantities of lyophilized powder can be difficult to see as they may have coated the bottom or walls of the vial during shipment. Before opening, centrifuge the vial to collect all the powder at the bottom. When preparing your stock solution, ensure the solvent comes into contact with all interior surfaces of the vial to dissolve all the compound.
Q4: How can I prepare a sterile this compound solution for cell culture?
To prepare a sterile solution, first, prepare your stock solution in a solvent like DMSO. DMSO is strongly bactericidal and should not introduce bacterial contamination. Then, you can filter the solution through a 0.2 μm microfilter. High-temperature or high-pressure sterilization methods are not recommended as they can degrade the compound.
Troubleshooting Guide
Issue 1: A precipitate has formed in my this compound DMSO stock solution.
Precipitation in a DMSO stock solution is a common issue that can arise from several factors.
Troubleshooting Workflow: Precipitate in DMSO Stock
Caption: Troubleshooting decision tree for precipitation in DMSO stock solutions.
-
Water Contamination: DMSO is hygroscopic and readily absorbs moisture from the air. Even small amounts of water can significantly reduce the solubility of hydrophobic compounds, causing them to precipitate.
-
Solution: Always use anhydrous DMSO. Store stock solutions in tightly sealed vials, preferably with a desiccant. When removing a vial from the freezer, allow it to warm to room temperature before opening to prevent condensation from forming inside.
-
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to the formation of localized supersaturated areas, causing the compound to crash out of solution.
-
Solution: Aliquot your stock solution into smaller, single-use volumes to minimize the number of freeze-thaw cycles.
-
-
Concentration Exceeds Solubility: The concentration of your stock solution may be too high, leading to supersaturation and eventual precipitation.
-
Solution: Try gentle warming (not exceeding 40°C) and vortexing or sonication to redissolve the compound. If it does not redissolve, the solution should be remade at a lower concentration.
-
Issue 2: this compound precipitates when I dilute my DMSO stock into aqueous buffer or cell culture media.
This is a common phenomenon known as "antisolvent precipitation," which occurs when a compound that is highly soluble in an organic solvent is diluted into an aqueous solution where it is poorly soluble.
Potential Degradation Pathways for Small Molecules
Caption: Potential chemical degradation pathways for a generic small molecule like this compound.
-
High Final Concentration: The final concentration of this compound in your aqueous solution may exceed its solubility limit.
-
Solution: Reduce the final working concentration of the compound.
-
-
Rapid Dilution: Adding a concentrated DMSO stock directly into a large volume of aqueous buffer can cause a rapid solvent exchange, leading to precipitation.
-
Solution: Perform a stepwise serial dilution. Instead of a single large dilution, first, create an intermediate dilution of the stock in your buffer or media, and then proceed to the final concentration. Add the compound dropwise while gently vortexing the media.
-
-
Temperature of Media: Adding the compound to cold media can decrease its solubility.
-
Solution: Always use pre-warmed (37°C) cell culture media for your dilutions.
-
-
High Final DMSO Concentration: While DMSO aids in initial dissolution, high final concentrations can be toxic to cells.
-
Solution: Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%. This may require preparing a more dilute stock solution.
-
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment in Aqueous Buffer
This protocol helps determine the maximum soluble concentration of this compound in your experimental buffer.
Workflow for Stock Solution Preparation and Validation
Caption: Standard workflow for preparing and validating a new this compound stock solution.
Methodology:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations.
-
In a 96-well plate, add 2 µL of each DMSO dilution in triplicate.
-
Add 198 µL of your desired aqueous buffer to each well, resulting in a 1:100 dilution and a final DMSO concentration of 1%.
-
Include control wells with DMSO and buffer only.
-
Seal the plate and shake it at room temperature for 2 hours.
-
Measure the turbidity of each well by reading the absorbance at a wavelength of 620 nm using a plate reader. An increase in absorbance compared to the control indicates precipitation.
-
The highest concentration that does not show a significant increase in absorbance is considered the kinetic solubility limit under these conditions.
Protocol 2: Assessing Long-Term Stability by HPLC
For critical experiments, you may need to assess the chemical stability of this compound over time. High-Performance Liquid Chromatography (HPLC) is a standard method for this.
Methodology:
-
Prepare a fresh stock solution of this compound and immediately analyze it by a validated HPLC method to obtain a baseline (Time 0) chromatogram. Note the peak area and retention time of the parent compound.
-
Store aliquots of the stock solution under your desired long-term storage conditions (e.g., -20°C and -80°C).
-
At specified time points (e.g., 1, 3, 6 months), thaw an aliquot and analyze it using the same HPLC method.
-
Compare the chromatograms to the Time 0 sample. A significant decrease in the peak area of the parent compound or the appearance of new peaks indicates degradation.
-
A solution is often considered stable if the concentration of the parent compound remains above 90% of the initial concentration.
References
- 1. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. captivatebio.com [captivatebio.com]
Technical Support Center: Overcoming Poor Oral Bioavailability of Losulazine
Disclaimer: Information regarding "Losulazine" is limited in publicly accessible scientific literature.[1][2][3] This guide is constructed based on established principles and common strategies for drugs with poor oral bioavailability and may not be specific to this compound. Researchers should consult internal documentation for compound-specific data.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and drug development professionals in addressing challenges related to the poor oral bioavailability of drug candidates like this compound in animal studies.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What are the common causes of poor oral bioavailability? | Poor oral bioavailability is often a result of low aqueous solubility, poor permeability across the gastrointestinal tract, and extensive first-pass metabolism in the gut wall or liver.[4][5] |
| Which animal models are typically used for oral bioavailability studies? | Rodents (mice and rats) are commonly used for initial screening due to cost-effectiveness and ease of handling. Larger animals like dogs and monkeys are often used in later stages as their gastrointestinal physiology can be more predictive of human pharmacokinetics. |
| How is absolute oral bioavailability calculated? | Absolute oral bioavailability (F%) is calculated by comparing the area under the plasma concentration-time curve (AUC) after oral administration to the AUC after intravenous (IV) administration of the same dose: F% = (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral) x 100. |
| What role do excipients play in improving bioavailability? | Excipients can significantly enhance bioavailability by improving drug solubility (e.g., surfactants, polymers), increasing dissolution rate, and inhibiting efflux transporters in the gut. |
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations After Oral Dosing
Possible Cause: Poor aqueous solubility leading to incomplete dissolution in the gastrointestinal fluids.
Troubleshooting Steps:
-
Physicochemical Characterization:
-
Determine the aqueous solubility of this compound at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, 6.8).
-
Assess the compound's solid-state properties (e.g., crystallinity, polymorphism) using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
-
Formulation Strategies to Enhance Solubility:
-
Particle Size Reduction: Micronization or nanosizing can increase the surface area for dissolution.
-
Amorphous Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can prevent crystallization and improve dissolution.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.
-
Experimental Protocol: Preparation of a Nanosuspension by Wet Milling
-
Prepare a suspension of this compound in an aqueous vehicle containing a stabilizer (e.g., a surfactant like polysorbate 80).
-
Introduce the suspension into a bead mill containing grinding media (e.g., zirconium oxide beads).
-
Mill at a specified speed and temperature for a predetermined time to achieve the desired particle size.
-
Monitor particle size distribution using laser diffraction or dynamic light scattering.
-
Administer the resulting nanosuspension to the animal model and compare pharmacokinetic parameters to a simple suspension.
Issue 2: High Apparent Oral Clearance and Low Bioavailability Despite Adequate Solubility
Possible Cause: Extensive first-pass metabolism in the liver or gut wall.
Troubleshooting Steps:
-
In Vitro Metabolism Studies:
-
Incubate this compound with liver microsomes or hepatocytes from the relevant animal species (and human) to determine the intrinsic clearance.
-
Identify the major metabolic pathways and the cytochrome P450 (CYP) enzymes involved.
-
-
Caco-2 Permeability Assay:
-
Use this in vitro model of the intestinal epithelium to assess the permeability of this compound and identify if it is a substrate for efflux transporters like P-glycoprotein (P-gp).
-
Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes
-
Prepare an incubation mixture containing liver microsomes, this compound, and a NADPH-generating system in a phosphate buffer.
-
Incubate at 37°C.
-
Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Analyze the samples using LC-MS/MS to determine the concentration of the parent drug over time.
-
Calculate the in vitro half-life and intrinsic clearance.
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following Different Formulations
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | F% |
| Aqueous Suspension | 10 | 50 ± 15 | 2.0 | 250 ± 75 | 5% |
| Nanosuspension | 10 | 200 ± 50 | 1.0 | 1000 ± 200 | 20% |
| Solid Dispersion | 10 | 350 ± 80 | 1.0 | 1750 ± 300 | 35% |
| SEDDS | 10 | 500 ± 100 | 0.5 | 2500 ± 400 | 50% |
| Intravenous (IV) | 2 | 800 ± 120 | 0.1 | 5000 ± 500 | 100% |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Visualizations
Caption: Troubleshooting workflow for poor oral bioavailability.
Caption: Pathway of an orally administered drug to systemic circulation.
References
Technical Support Center: Interpreting Unexpected Cardiovascular Responses to Losulazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected cardiovascular responses during experiments with Losulazine.
Frequently Asked Questions (FAQs)
Q1: What is the expected cardiovascular response to this compound administration?
A1: this compound is a peripheral norepinephrine-depleting agent.[1] The expected primary cardiovascular response is a dose-dependent decrease in blood pressure (hypotension). This is typically observed without significant changes in heart rate.[1] In some cases, a slight decrease in heart rate has been reported.[2] The hypotensive effect is a result of reduced peripheral vascular resistance and, to a variable extent, a reduction in cardiac output.[1] Importantly, acute oral administration is not expected to cause orthostatic hypotension.[1]
Q2: What is the mechanism of action of this compound?
A2: this compound reduces arterial blood pressure by depleting norepinephrine from postganglionic adrenergic neurons. Its mechanism is similar to that of reserpine and guanethidine, involving the inhibition of adrenergic neuron function. This effect is dependent on sympathetic neuronal activity, as ganglionic blockade abolishes the hypotensive effect of this compound.
Q3: Are there any known unexpected cardiovascular responses to this compound?
A3: Published literature on this compound primarily documents its expected hypotensive effects. However, based on its mechanism of action as a norepinephrine-depleting agent and its interaction with the adrenergic system, theoretical unexpected responses could occur. These may include, but are not limited to, paradoxical hypertension or significant tachycardia. While not specifically reported for this compound, such responses have been observed with other agents that modulate adrenergic signaling.
Q4: What are the general side effects of alpha-adrenergic antagonists, the broader class to which this compound's effects are related?
A4: Common side effects of alpha-blockers are related to their primary mechanism of action and can include dizziness, orthostatic hypotension, nasal congestion, headache, and reflex tachycardia. First-dose hypotension or syncope can also occur, particularly in volume-depleted states.
Troubleshooting Guides for Unexpected Cardiovascular Responses
Issue 1: Paradoxical Hypertensive Response
A paradoxical increase in blood pressure is a highly unexpected event. If you observe a hypertensive response after this compound administration, consider the following troubleshooting steps.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting/Verification Steps |
| Underlying Pheochromocytoma or Paraganglioma | In preclinical models, screen for elevated baseline catecholamines. In clinical research, review patient history for any indications of such tumors. A paradoxical hypertensive response to alpha-blockade is a classic sign of undiagnosed pheochromocytoma. |
| Experimental Error | Verify the correct substance was administered and at the intended dose. Review calibration and proper functioning of blood pressure monitoring equipment. |
| Drug Interaction | Review all co-administered substances. Certain compounds may interact with the adrenergic system to produce unexpected pressor effects. |
| Central Nervous System Response | In rare cases, depletion of norepinephrine in specific brain regions could lead to a disinhibition of sympathoexcitatory pathways, though this is a complex and less likely scenario. |
Experimental Protocol to Investigate Paradoxical Hypertension:
-
Catecholamine Measurement: Collect blood samples before and after this compound administration to measure plasma norepinephrine and epinephrine levels. A significant increase post-administration in the context of hypertension is highly suggestive of a catecholamine-secreting tumor.
-
Autonomic Function Testing: In conscious subjects, assess autonomic reflexes to further characterize the nature of the hypertensive response.
-
Re-challenge in a Controlled Environment: If deemed safe and necessary, a re-challenge with a lower dose of this compound under continuous hemodynamic monitoring can help confirm the paradoxical effect.
Issue 2: Significant Tachycardia
While this compound is expected to have minimal effect on heart rate, the development of significant tachycardia (a heart rate greater than 25% above baseline) is an unexpected finding that warrants investigation.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting/Verification Steps |
| Reflex Tachycardia | A significant drop in blood pressure can sometimes trigger a baroreflex-mediated increase in heart rate. This is more common with non-selective alpha-blockers. |
| Volume Depletion | If the subject is dehydrated or volume-depleted, the hypotensive effect of this compound may be exaggerated, leading to a more pronounced reflex tachycardia. |
| Anxiety or Stress | In conscious subjects, handling and experimental procedures can induce a stress response, leading to tachycardia. Ensure adequate acclimatization and calm experimental conditions. |
| Drug-Induced Arrhythmia | While not reported for this compound, some cardiovascular drugs can have pro-arrhythmic effects. |
Experimental Protocol to Investigate Tachycardia:
-
Continuous Hemodynamic Monitoring: Simultaneously record blood pressure and heart rate to correlate the onset and magnitude of tachycardia with changes in blood pressure.
-
Electrocardiogram (ECG) Analysis: Obtain an ECG to characterize the nature of the tachycardia (e.g., sinus tachycardia, atrial fibrillation).
-
Assess Volume Status: Check for signs of dehydration and, if appropriate, administer fluids to see if the tachycardia resolves.
-
Baroreflex Sensitivity Testing: Evaluate the sensitivity of the baroreflex arc to determine if it is heightened.
Issue 3: Lack of Hypotensive Response
The absence of a hypotensive effect after this compound administration is another unexpected outcome that requires investigation.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting/Verification Steps |
| Incorrect Dosing or Administration | Verify the concentration of the dosing solution and the administered volume. Confirm the route of administration was correct and successful. |
| Impaired Sympathetic Activity | The hypotensive activity of this compound is dependent on sympathetic neuronal activity. If the experimental model has compromised sympathetic function, the drug's effect may be blunted. |
| Pharmacokinetic Issues | Consider the possibility of poor absorption or rapid metabolism of the drug in the specific experimental model. |
| Rebound Hypertension from Other Medications | If the subject was previously on other antihypertensive medications that were abruptly stopped, rebound hypertension could mask the effect of this compound. |
Experimental Protocol to Investigate Lack of Efficacy:
-
Pharmacokinetic Analysis: Measure plasma concentrations of this compound over time to confirm absorption and determine its pharmacokinetic profile.
-
Sympathetic Function Assessment: Use pharmacological challenges (e.g., tyramine) to assess the integrity of the sympathetic nervous system.
-
Dose-Response Study: Administer increasing doses of this compound to determine if a higher dose is required to elicit a hypotensive response in the experimental model.
Key Experimental Protocols
Protocol 1: Blood Pressure Measurement in Conscious Cynomolgus Monkeys
Methodology:
-
Animal Preparation: Socially house male or female cynomolgus monkeys (Macaca fascicularis) and acclimatize them to the laboratory environment. Train the monkeys to sit calmly in a restraining chair.
-
Telemetry Implantation: For continuous monitoring, surgically implant a telemetry transmitter (e.g., DSI PhysioTel™ Digital M11) with the catheter inserted into the femoral or carotid artery. Allow for a recovery period of at least three weeks post-surgery.
-
Data Acquisition: House the monkeys in their home cages within the telemetry receiver range. Record systolic blood pressure (SBP), diastolic blood pressure (DBP), mean arterial pressure (MAP), and heart rate (HR) continuously.
-
Non-Invasive Method (Alternative): For intermittent measurements, use a tail-cuff oscillometric method (e.g., Dinamap). Place a properly sized cuff at the base of the monkey's tail. Take multiple readings at each time point and average them.
-
Data Analysis: Collect baseline data for a sufficient period before drug administration. After this compound administration, record cardiovascular parameters at predefined time points. Analyze the change from baseline for each parameter.
Protocol 2: Cardiac Output Measurement by Thermodilution
Methodology:
-
Catheterization: Under anesthesia, insert a pulmonary artery (Swan-Ganz) catheter into the pulmonary artery via the jugular or femoral vein.
-
Injectate Preparation: Prepare a known volume (e.g., 5-10 mL) of cold (0-4°C) or room temperature sterile saline or 5% dextrose solution.
-
Injection and Measurement: Rapidly inject the bolus of cold solution into the right atrium through the proximal port of the catheter. A thermistor at the catheter's tip in the pulmonary artery measures the change in blood temperature over time.
-
Calculation: A cardiac output computer integrates the temperature change over time to calculate the cardiac output based on the Stewart-Hamilton equation.
-
Repeat Measurements: Perform at least three measurements and average the results to ensure accuracy. Ensure measurements are taken at the same point in the respiratory cycle (end-expiration).
Visualizations
Caption: Mechanism of action of this compound leading to hypotension.
Caption: Troubleshooting workflow for paradoxical hypertension.
Caption: Alpha-1 and Alpha-2 adrenergic signaling pathways.
References
Technical Support Center: Optimizing Losulazine in Norepinephrine Uptake Assays
Welcome to the technical support center for the use of Losulazine in norepinephrine uptake assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance, troubleshoot potential issues, and answer frequently asked questions regarding the unique mechanism of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a peripheral norepinephrine-depleting agent. Its mechanism is comparable to that of reserpine, where it interferes with the storage of norepinephrine in presynaptic vesicles.[1] This leads to a reduction in the overall levels of norepinephrine available for release, rather than directly blocking the norepinephrine transporter (NET).
Q2: How does this compound differ from traditional norepinephrine reuptake inhibitors (NRIs)?
A2: Traditional NRIs, such as desipramine, directly bind to the norepinephrine transporter (NET) and block the reuptake of norepinephrine from the synaptic cleft. In contrast, this compound does not primarily act by inhibiting NET. Instead, it depletes norepinephrine from storage vesicles, which indirectly affects the dynamics of norepinephrine in the synapse.[1]
Q3: Why are my results with this compound in a standard norepinephrine uptake assay inconsistent or showing low potency?
A3: Standard norepinephrine uptake assays are designed to measure the direct inhibition of the norepinephrine transporter. Since this compound's primary mechanism is norepinephrine depletion, you may not observe a classic dose-dependent inhibition of uptake in a typical short-duration assay. The effect of this compound is dependent on the depletion of vesicular stores, which may require longer pre-incubation times to become apparent.
Q4: What is the expected outcome of a norepinephrine uptake assay when using a depleting agent like this compound?
A4: With a norepinephrine-depleting agent, you might observe a decrease in the maximal uptake capacity (Vmax) of norepinephrine rather than a change in the affinity (Km) of the transporter for its substrate.[2] This is because there is less norepinephrine available within the cell to be exchanged or recycled. In contrast, a competitive NET inhibitor would typically increase the apparent Km of the substrate.
Q5: What cell types are suitable for studying the effects of this compound?
A5: Cell lines that endogenously express the norepinephrine transporter and have the cellular machinery for vesicular storage, such as PC12 or SK-N-BE(2)C cells, are suitable models.[2][3] It is crucial to use cells that can store catecholamines in vesicles to observe the depleting effects of this compound. Assays using cells that only express the NET without vesicular storage capabilities may not show an effect with this compound.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No significant inhibition of norepinephrine uptake observed. | This compound is not a direct NET inhibitor. The assay is not designed to measure norepinephrine depletion. | Modify the experimental protocol to detect norepinephrine depletion. This may involve longer pre-incubation times with this compound (e.g., several hours) to allow for vesicular depletion before adding the radiolabeled or fluorescent norepinephrine substrate. |
| High variability in results between experiments. | Cell health and density can significantly impact norepinephrine uptake and storage. | Ensure consistent cell culture conditions, including passage number, seeding density, and viability. Perform a cell viability test before each experiment. |
| Low signal-to-noise ratio. | Suboptimal assay conditions, such as substrate concentration or incubation time. | Optimize the concentration of the norepinephrine substrate to be near the Km value for the transporter in your cell line. Also, optimize the uptake incubation time to be within the linear range of uptake. |
| Unexpected increase in norepinephrine uptake at certain concentrations. | Complex biological response to the compound. | This could be an artifact or a true biological effect. Carefully repeat the experiment with a wider range of concentrations and include appropriate positive and negative controls. Consider investigating potential off-target effects. |
| Difficulty distinguishing between direct NET inhibition and norepinephrine depletion. | The experimental design does not differentiate between these two mechanisms. | Design experiments to specifically assess vesicular norepinephrine content after this compound treatment. This could involve cell lysis and subsequent measurement of intracellular norepinephrine levels by HPLC or ELISA. |
Experimental Protocols
Protocol 1: Standard Norepinephrine Uptake Inhibition Assay
This protocol is designed to measure the direct inhibition of the norepinephrine transporter and can be used to compare the activity of this compound to a known NET inhibitor like Desipramine.
-
Cell Culture: Plate a suitable cell line (e.g., hNET-HEK293 or SK-N-BE(2)C) in 24- or 96-well plates and grow to confluence.
-
Compound Preparation: Prepare serial dilutions of this compound and a positive control (e.g., Desipramine) in assay buffer. The final DMSO concentration should be kept below 0.1%.
-
Pre-incubation: Wash the cells with assay buffer and then pre-incubate with varying concentrations of this compound or control compounds for 15-30 minutes at 37°C.
-
Uptake Initiation: Add [³H]-norepinephrine (or a fluorescent analog) to each well to initiate the uptake. A typical concentration is the Km value for the transporter.
-
Incubation: Incubate for 10-20 minutes at 37°C.
-
Termination: Stop the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lysis and Detection: Lyse the cells and measure the amount of internalized substrate using a scintillation counter (for radiolabeled substrate) or a fluorescence plate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percent inhibition versus the log of the compound concentration.
Protocol 2: Assay to Assess Norepinephrine Depletion
This protocol is designed to investigate the norepinephrine-depleting effects of this compound.
-
Cell Culture: Use a cell line capable of vesicular storage of norepinephrine (e.g., PC12 cells).
-
Compound Treatment: Treat the cells with varying concentrations of this compound for an extended period (e.g., 1, 4, and 24 hours).
-
Cell Lysis: After the treatment period, wash the cells and then lyse them to release the intracellular contents.
-
Norepinephrine Quantification: Measure the total intracellular norepinephrine concentration using a commercially available ELISA kit or by HPLC with electrochemical detection.
-
Data Analysis: Plot the intracellular norepinephrine concentration against the this compound concentration and treatment duration to determine the extent of depletion.
Quantitative Data Summary
| Compound | Class | Reported NET Ki (nM) |
| Desipramine | Tricyclic Antidepressant (TCA) | 0.4 - 2.9 |
| Reboxetine | Selective Norepinephrine Reuptake Inhibitor (NRI) | 1.1 - 18.0 |
| Atomoxetine | Selective Norepinephrine Reuptake Inhibitor (NRI) | 2.2 - 5.0 |
| This compound | Norepinephrine Depleting Agent | Data not available (Not a direct NET inhibitor) |
Note: Ki values can vary depending on the experimental conditions.
Visualizing the Mechanism
To better understand the distinct mechanisms of action, the following diagrams illustrate the signaling pathways.
Caption: Mechanism of this compound as a norepinephrine-depleting agent.
Caption: Mechanism of a traditional Norepinephrine Reuptake Inhibitor (NRI).
Caption: Experimental workflow for assessing norepinephrine depletion by this compound.
References
- 1. Cardiovascular effects of this compound hydrochloride, a peripheral norepinephrine-depleting agent, in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reserpine-induced reduction in norepinephrine transporter function requires catecholamine storage vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Losulazine Therapeutic Index Improvement Strategies
For Research, Scientific, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in their experimental work with Losulazine. The following information is intended to provide a deeper understanding of this compound's mechanism of action, its therapeutic index, and potential strategies for its improvement.
Frequently Asked Questions (FAQs)
General Information
Q1: What is this compound and what is its primary mechanism of action?
This compound is an antihypertensive agent. Its primary mechanism of action is the depletion of norepinephrine from postganglionic adrenergic neurons, leading to a reduction in peripheral vascular resistance and a subsequent decrease in blood pressure.
Efficacy and Dosing
Q2: What is the effective dose range for this compound in clinical studies?
In a double-blind, placebo-controlled clinical trial involving patients with hypertension, this compound was found to be effective at a dosage range of 10 to 30 mg administered twice daily (b.i.d.). This regimen successfully lowered diastolic blood pressure to 90 mm Hg or less in over 70% of the subjects who received the drug.[1]
Q3: Is there quantitative data available from preclinical dose-response studies?
Yes, a study in conscious cynomolgus monkeys demonstrated dose-related hypotensive responses following acute oral administration of this compound at doses of 0.1, 1, 10, and 30 mg/kg. These effects were observed without significant alterations in heart rate.
Therapeutic Index and Safety
Q4: What are the known side effects of this compound?
The most commonly reported side effects in clinical trials were minimal and included drug-related pruritus (itchy eyes), nasal stuffiness, and conjunctival congestion. These side effects were readily reversed upon discontinuation of the drug.[1]
Q5: Has the therapeutic index (TI) of this compound been quantitatively determined?
Troubleshooting Guide
Managing and Investigating Side Effects
Issue 1: Pruritus (Itching) is observed in animal models or cell cultures.
-
Plausible Cause: Pruritus associated with this compound may be linked to its effect on norepinephrine levels. Norepinephrine can modulate itch signaling pathways. Depletion of norepinephrine might disrupt the normal inhibitory control of itch-transmitting neurons in the spinal cord. Additionally, norepinephrine can influence mast cell degranulation and histamine release, which are key mediators of itch.[2]
-
Troubleshooting/Investigation Strategies:
-
Histamine Release Assay: Perform a histamine release assay using mast cells or basophils treated with this compound to determine if it directly or indirectly causes histamine release.
-
Mast Cell Degranulation Assay: Utilize a mast cell degranulation assay (e.g., by measuring the release of β-hexosaminidase) to assess the effect of this compound on mast cell stability.
-
Co-administration with Antihistamines: In animal models, co-administer this compound with a histamine H1 receptor antagonist to see if this mitigates the pruritic response.
-
Substance P Measurement: Investigate if this compound affects the release of Substance P, a neuropeptide involved in itch signaling.
-
Issue 2: Nasal Congestion is observed in animal models.
-
Plausible Cause: Nasal congestion can be influenced by the tone of blood vessels in the nasal mucosa, which is regulated by adrenergic receptors. This compound's norepinephrine-depleting action could lead to a relative dominance of parasympathetic activity or other vasodilatory signals, resulting in vasodilation of nasal blood vessels and subsequent congestion. Specifically, reduced activation of α2-adrenoceptors on vascular smooth muscle in the nasal mucosa could contribute to this effect.
-
Troubleshooting/Investigation Strategies:
-
Nasal Mucosal Blood Flow Studies: In an appropriate animal model, measure nasal mucosal blood flow after administration of this compound to directly assess its effect on nasal vasculature.
-
Co-administration with Alpha-1 Adrenergic Agonists: Investigate if co-administration of a selective alpha-1 adrenergic agonist can counteract the nasal congestion, suggesting that the effect is mediated by a lack of alpha-adrenergic tone.
-
In vitro Vasoconstriction/Vasodilation Assays: Use isolated nasal mucosal tissue to study the direct effect of this compound on vascular tone and its interaction with adrenergic agonists and antagonists.
-
Data Presentation
Table 1: Summary of this compound Efficacy Data
| Study Type | Species/Subjects | Dose | Primary Outcome | Result |
| Clinical Trial | Hypertensive Patients (n=16) | 10-30 mg b.i.d. | Diastolic Blood Pressure | Lowered to ≤ 90 mm Hg in >70% of subjects |
| Preclinical | Cynomolgus Monkeys | 0.1, 1, 10, 30 mg/kg (oral) | Blood Pressure | Dose-related hypotensive response |
Experimental Protocols
1. Histamine Release Assay (General Protocol)
-
Objective: To determine if this compound induces histamine release from basophils.
-
Methodology:
-
Collect heparinized whole blood from a suitable animal model or human volunteers.
-
Incubate whole blood samples with varying concentrations of this compound. Include a positive control (e.g., anti-IgE antibody) and a negative control (buffer).
-
After incubation (e.g., 60 minutes at 37°C), centrifuge the samples to separate the plasma.
-
Measure the histamine concentration in the plasma supernatant using a commercially available Histamine ELISA kit.
-
Calculate the percentage of histamine release relative to the total histamine content (determined by lysing the cells).
-
2. Mast Cell Degranulation Assay (β-hexosaminidase release)
-
Objective: To assess the effect of this compound on mast cell degranulation.
-
Methodology:
-
Culture a suitable mast cell line (e.g., RBL-2H3).
-
Sensitize the cells with anti-DNP IgE.
-
Pre-incubate the sensitized cells with various concentrations of this compound.
-
Induce degranulation by adding the antigen (DNP-HSA). Include positive (antigen alone) and negative (buffer) controls.
-
After incubation, centrifuge the plate and collect the supernatant.
-
Measure the activity of β-hexosaminidase in the supernatant by adding a chromogenic substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide) and measuring the absorbance at the appropriate wavelength.
-
Express the results as a percentage of total β-hexosaminidase release (determined by lysing the cells with a detergent).
-
Mandatory Visualization
References
Technical Support Center: Refining Animal Models for Losulazine Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing animal models to study the cardiovascular effects of Losulazine. The focus is on refining experimental designs to ensure data accuracy, reproducibility, and animal welfare.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an antihypertensive agent that functions as a peripheral norepinephrine-depleting agent.[1] Its mechanism is similar to that of reserpine, where it inhibits adrenergic neuron function, leading to a reduction in norepinephrine release from postganglionic adrenergic neurons.[1] This depletion of norepinephrine results in decreased peripheral vascular resistance and a subsequent lowering of arterial blood pressure.[1]
Q2: Which animal models are most appropriate for studying this compound's antihypertensive effects?
A2: Historically, this compound has been studied in both rodent (Sprague-Dawley rats) and non-human primate (cynomolgus monkeys) models.[1][2] For refinement and detailed mechanistic studies, the spontaneously hypertensive rat (SHR) is a highly relevant model as it mimics many features of human essential hypertension. For studies requiring genetic manipulation to explore specific pathways, transgenic mouse models of hypertension are also suitable.
Q3: What are the key cardiovascular parameters to monitor when assessing this compound's efficacy?
A3: The primary endpoint is a reduction in mean arterial pressure (MAP). Additionally, monitoring heart rate (HR) is crucial, as this compound is noted to lower blood pressure without causing significant reflex tachycardia. For a comprehensive assessment, consider measuring cardiac output and peripheral vascular resistance.
Q4: Are there known off-target or side effects of this compound in animal models?
A4: Yes, agents that deplete norepinephrine, like the pharmacologically similar drug reserpine, can have effects beyond blood pressure reduction. In rodent models, reserpine has been shown to induce behavioral changes, including depression-like symptoms and motor deficits such as tremors and catalepsy. Therefore, it is advisable to include behavioral assessments in your study design to monitor for potential central nervous system side effects of this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in blood pressure readings between animals in the same treatment group. | 1. Stress-induced blood pressure fluctuations from handling or restraint-based measurement techniques.2. Inconsistent drug administration (e.g., gavage technique).3. Variability in the severity of the hypertensive phenotype in the chosen animal model. | 1. Refine blood pressure monitoring: Implement radiotelemetry for continuous, long-term monitoring in conscious, unrestrained animals. This is considered the gold standard for accurate cardiovascular data collection.2. Refine drug administration: Ensure consistent training of personnel for techniques like oral gavage. Consider alternative, less stressful methods like administration in drinking water or formulated chow if feasible.3. Model selection and acclimatization: Use a well-characterized hypertensive model like the SHR. Ensure a sufficient acclimatization period for the animals to the housing and experimental conditions before starting measurements. |
| Unexpected behavioral changes observed in this compound-treated animals (e.g., lethargy, reduced mobility). | 1. Central nervous system effects due to norepinephrine depletion in the brain.2. Sedative effects of the drug or its metabolites.3. General malaise or discomfort. | 1. Incorporate behavioral testing: Use standardized tests like the open field test for locomotor activity and the forced swim test for depression-like behavior.2. Dose-response assessment: Determine if the behavioral effects are dose-dependent and identify a therapeutic window with minimal behavioral side effects.3. Monitor animal welfare: Regularly assess indicators of animal well-being, such as body weight, food and water intake, and grooming behavior. |
| Lack of significant blood pressure reduction at previously reported effective doses. | 1. Poor oral bioavailability of the drug formulation.2. Rapid metabolism of this compound in the specific animal strain being used.3. Insufficient statistical power. | 1. Pharmacokinetic analysis: Conduct a pilot pharmacokinetic study to determine the time to maximum concentration (Tmax) and elimination half-life (t1/2) in your model. This will help optimize the dosing regimen.2. Formulation check: Ensure the drug is properly solubilized or suspended for consistent dosing.3. Power analysis: Perform a power analysis before starting the main study to ensure an adequate number of animals per group to detect a statistically significant effect. |
| Mortality or severe adverse events in the high-dose group. | 1. Exaggerated hypotensive effect leading to organ hypoperfusion.2. Toxicity related to the parent compound or a metabolite. | 1. Dose-range finding study: Conduct a preliminary dose-range finding study to identify the maximum tolerated dose (MTD).2. Staggered dosing: In the main study, consider a staggered start for the high-dose group to closely monitor for early signs of toxicity.3. Histopathological analysis: At the end of the study, perform a histopathological examination of key organs (e.g., heart, kidneys, liver) to assess for any signs of toxicity. |
Data Presentation: Hypothetical Comparative Efficacy of this compound in Spontaneously Hypertensive Rats (SHR)
The following tables present hypothetical data from a study comparing two methods of blood pressure measurement in SHRs treated with this compound.
Table 1: Blood Pressure Measurement via Tail-Cuff Plethysmography (Non-invasive)
| Treatment Group | Dose (mg/kg, p.o.) | N | Baseline Systolic BP (mmHg) ± SEM | Week 4 Systolic BP (mmHg) ± SEM | Change from Baseline (mmHg) ± SEM |
| Vehicle (0.5% CMC) | - | 10 | 185.2 ± 3.1 | 188.5 ± 3.5 | +3.3 ± 1.8 |
| This compound | 10 | 10 | 184.7 ± 2.9 | 165.4 ± 4.2 | -19.3 ± 2.5 |
| This compound | 30 | 10 | 186.1 ± 3.3 | 148.9 ± 3.8 | -37.2 ± 3.1 |
Table 2: Blood Pressure Measurement via Radiotelemetry (Invasive, Refined Method)
| Treatment Group | Dose (mg/kg, p.o.) | N | Baseline Mean Arterial Pressure (mmHg) ± SEM | Week 4 Mean Arterial Pressure (mmHg) ± SEM | Change from Baseline (mmHg) ± SEM |
| Vehicle (0.5% CMC) | - | 8 | 151.6 ± 2.5 | 154.1 ± 2.8 | +2.5 ± 1.1 |
| This compound | 10 | 8 | 152.3 ± 2.2 | 135.8 ± 2.9 | -16.5 ± 1.9 |
| This compound | 30 | 8 | 150.9 ± 2.4 | 121.7 ± 3.1 | -29.2 ± 2.6 |
Experimental Protocols
Protocol 1: Continuous Blood Pressure Monitoring in Rats Using Radiotelemetry
Objective: To continuously measure blood pressure and heart rate in conscious, freely moving rats to assess the chronic effects of this compound.
Methodology:
-
Animal Model: Male Spontaneously Hypertensive Rats (SHR), 14-16 weeks old.
-
Telemetry Device Implantation:
-
Anesthetize the rat using isoflurane (2-3% in oxygen).
-
Perform a midline laparotomy to expose the abdominal aorta.
-
Insert the telemetry catheter into the aorta and secure it with surgical glue and sutures.
-
Place the transmitter body into the peritoneal cavity.
-
Suture the muscle and skin layers.
-
Administer post-operative analgesics as prescribed by the veterinarian.
-
-
Recovery and Acclimatization:
-
Allow a minimum of 7-10 days for surgical recovery.
-
House the animals individually in their home cages placed on the telemetry receivers.
-
Allow at least 48 hours of acclimatization to the recording setup before baseline data collection.
-
-
Data Collection:
-
Record baseline blood pressure, heart rate, and activity for 48-72 hours.
-
Administer this compound or vehicle daily via oral gavage for the duration of the study (e.g., 4 weeks).
-
Continuously record cardiovascular parameters 24 hours a day.
-
-
Data Analysis:
-
Analyze the data in appropriate time bins (e.g., hourly, or differentiating between light and dark cycles).
-
Calculate the mean arterial pressure (MAP), systolic and diastolic blood pressure, and heart rate.
-
Compare the changes from baseline between the this compound-treated and vehicle-treated groups.
-
Protocol 2: Assessment of Norepinephrine Depletion
Objective: To quantify the extent of peripheral norepinephrine depletion following this compound administration.
Methodology:
-
Tissue Collection:
-
At the end of the treatment period, euthanize the animals using an approved method.
-
Rapidly dissect tissues of interest, such as the heart, mesenteric arteries, and kidneys.
-
Immediately freeze the tissues in liquid nitrogen and store them at -80°C until analysis.
-
-
Norepinephrine Quantification (using HPLC with Electrochemical Detection):
-
Homogenize the thawed tissues in a suitable buffer containing an internal standard (e.g., dihydroxybenzylamine).
-
Precipitate the proteins using perchloric acid and centrifuge to collect the supernatant.
-
Inject the supernatant into a high-performance liquid chromatography (HPLC) system equipped with a C18 reverse-phase column.
-
Use an electrochemical detector to quantify the norepinephrine levels based on the peak area relative to the internal standard.
-
-
Data Analysis:
-
Express norepinephrine content as ng per gram of tissue.
-
Compare the norepinephrine levels in tissues from this compound-treated animals to those from vehicle-treated animals.
-
Visualizations
References
Avoiding artifacts in electrophysiological recordings with Losulazine
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Losulazine in electrophysiology experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you anticipate, identify, and mitigate potential artifacts in your recordings, ensuring the integrity and accuracy of your data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a peripheral norepinephrine-depleting agent.[1] Its mechanism of action is similar to reserpine, where it inhibits adrenergic neuron function, leading to a reduction in norepinephrine release.[1] This action results in a dose-dependent hypotensive response without significant changes in heart rate.[1][2]
Q2: Are there any known direct interferences of this compound with electrophysiological recording equipment?
A2: Currently, there is no direct evidence to suggest that this compound chemically interferes with standard electrophysiology recording electrodes (e.g., Ag/AgCl) or recording electronics. However, indirect artifacts can arise from the physiological effects of the drug on the preparation.
Q3: What are the expected physiological effects of this compound that might impact my recordings?
A3: this compound's primary effect is the depletion of norepinephrine from postganglionic adrenergic neurons, leading to a reduction in sympathetic tone.[1] This can cause a decrease in blood pressure (hypotension). In whole-animal or tissue-level preparations, this may lead to reduced perfusion, which can affect cell health and recording stability.
Q4: How should I prepare this compound for my experiments?
A4: this compound hydrochloride is typically dissolved in an aqueous solution. For in vitro experiments, it is recommended to prepare a stock solution in the external recording solution and then dilute it to the final working concentration. Ensure the final solution is well-mixed and filtered (0.2 µm filter) to remove any potential precipitates. Prepare fresh solutions daily to ensure potency and avoid degradation.
Q5: At what concentrations should I use this compound?
A5: Effective oral doses in conscious cynomolgus monkeys have been reported in the range of 0.1 to 30 mg/kg, which evoked dose-related hypotensive responses. For in vitro studies, the optimal concentration will need to be determined empirically for your specific preparation and research question. It is advisable to perform a dose-response curve to identify the desired level of norepinephrine depletion.
Troubleshooting Guide: Artifacts and Solutions
This guide addresses common challenges you may encounter during electrophysiological recordings when using this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Unstable Baseline or Drifting Recordings | Physiological Effects of this compound: Hypotension-induced changes in tissue perfusion or cell health. General Issues: Poor grounding, unstable pipette holder, temperature fluctuations, or perfusion system instability. | 1. Monitor Preparation Health: Ensure adequate oxygenation and perfusion of the tissue, especially in whole-animal or slice preparations. Consider monitoring vital signs if applicable. 2. Stable Grounding: Verify that all components of the recording rig are connected to a common ground. 3. Secure Pipette: Ensure the pipette holder is firmly clamped and there is no drift before applying the drug. 4. Control for Perfusion Effects: Apply the vehicle solution alone to ensure the perfusion system is not introducing mechanical or electrical noise. |
| Increased Noise in Recordings | Physiological Noise: In whole-animal preparations, changes in blood pressure could lead to movement artifacts. Electrical Noise: Improper shielding, ground loops, or noise from nearby equipment. | 1. Minimize Movement Artifacts: Secure the preparation to minimize movement. In some cases, a Faraday cage can help shield from external electrical noise that can be exacerbated by movement. 2. Check Grounding and Shielding: Ensure the Faraday cage is properly closed and grounded. Identify and turn off any non-essential electrical equipment near the setup. 3. Pipette and Seal Quality: A high-resistance seal (>1 GΩ) is crucial for low-noise recordings. If noise increases after drug application, it may indicate a deterioration of the seal. |
| Inconsistent or Noisy Drug Effect | Drug Delivery Issues: Incomplete washout of the previous solution or slow perfusion rate. Preparation Variability: Differences in animal health, age, or tissue quality. | 1. Optimize Perfusion System: Ensure the perfusion system allows for rapid and complete exchange of the bath solution. 2. Establish a Stable Baseline: Record a stable baseline for a sufficient period before applying this compound to ensure the observed effects are due to the drug. 3. Control Experiments: Run experiments in parallel with a vehicle control to account for any time-dependent changes in the preparation. |
| Sudden Loss of Seal or Cell Death | Compromised Cell Health: Reduced perfusion due to hypotension can lead to hypoxia and cell death. Solution Osmolarity: Incorrect osmolarity of the drug-containing solution. | 1. Verify Solution Composition: Double-check the composition and osmolarity of your this compound-containing external solution to ensure it matches the control solution. 2. Monitor Tissue Viability: If possible, visually inspect the cells or tissue for any signs of swelling or damage after drug application. 3. Gradual Application: Consider applying the drug at a slower rate or in increasing concentrations to allow the preparation to acclimatize. |
Experimental Protocols
To help differentiate between a true biological effect of this compound and an experimental artifact, it is critical to follow a rigorous experimental protocol.
Protocol 1: Baseline Stability and Vehicle Control
-
Preparation: Prepare the cells or tissue slice as per your standard protocol.
-
Obtain Recording: Achieve a stable whole-cell patch-clamp recording with a high-resistance seal (>1 GΩ) and a stable baseline for at least 5-10 minutes.
-
Vehicle Application: Perfuse the preparation with the vehicle solution (the external solution without this compound) for the same duration as the planned drug application.
-
Monitor Key Parameters: Continuously monitor seal resistance, access resistance, and baseline noise. There should be no significant changes in these parameters during vehicle application.
-
Washout: Washout the vehicle and observe if the baseline returns to the initial state.
Protocol 2: this compound Application
-
Establish Baseline: Following a stable recording in the control external solution for 5-10 minutes, proceed with drug application.
-
Drug Perfusion: Switch the perfusion to the external solution containing the desired concentration of this compound.
-
Data Acquisition: Record the electrophysiological response continuously throughout the drug application period.
-
Washout: After the desired application time, switch back to the control external solution to observe for washout of the drug effect.
-
Data Analysis: Compare the electrophysiological parameters (e.g., firing frequency, resting membrane potential, ion channel currents) before, during, and after this compound application. The effect should be reversible upon washout if it is a direct pharmacological effect.
Signaling Pathways and Workflows
This compound's Mechanism of Action
This compound acts by depleting norepinephrine from presynaptic terminals of adrenergic neurons. This diagram illustrates the simplified signaling pathway.
References
Validation & Comparative
Head-to-head comparison of Losulazine and clonidine in hypertensive models
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed, evidence-based comparison of two antihypertensive agents, losulazine and clonidine, focusing on their performance in preclinical hypertensive models. While direct head-to-head studies are limited, this document synthesizes available data to offer an objective analysis of their mechanisms of action, efficacy, and experimental validation.
At a Glance: this compound vs. Clonidine
| Feature | This compound | Clonidine |
| Primary Mechanism | Peripheral Norepinephrine Depletion | Central Alpha-2 Adrenergic Agonism |
| Secondary Mechanism | - | Imidazoline I1 Receptor Agonism |
| Site of Action | Postganglionic Adrenergic Neurons | Brainstem (Presynaptic & Postsynaptic) |
| Effect on Norepinephrine | Depletes stores in peripheral neurons[1] | Reduces central sympathetic outflow, thereby decreasing norepinephrine release[2][3] |
| Receptor Targets | Not a direct receptor agonist | Alpha-2 Adrenergic Receptors, Imidazoline I1 Receptors |
Efficacy in Hypertensive Models: An Indirect Comparison
Table 1: Antihypertensive Effects in Spontaneously Hypertensive Rats (SHR)
| Drug | Dose | Route of Administration | Duration of Treatment | Mean Arterial Pressure (MAP) Reduction | Heart Rate Effect | Reference |
| This compound | Not specified in SHR model | Not specified in SHR model | Not specified in SHR model | Data not available in SHR model; however, a similar drug, reserpine, showed significant blood pressure reduction[4] | Tendency to decrease[5] | |
| Clonidine | 0.1 mg/kg/day | Subcutaneous | 24 hours | Significant decrease | Data not specified | |
| Clonidine | 0.6 mg/24h/kg | Oral (drinking water) | 3 weeks | Sustained fall in blood pressure | Data not specified | |
| Clonidine | 5 µg/kg | Intravenous | Acute | Greater decrease than in normotensive rats | Data not specified |
Note: The data for this compound in SHR models is inferred from its mechanistic similarity to reserpine. Direct studies on this compound in SHRs are needed for a conclusive comparison.
Mechanism of Action: Distinct Pathways to Blood Pressure Reduction
The antihypertensive effects of this compound and clonidine are achieved through fundamentally different mechanisms, as illustrated in the signaling pathways below.
This compound: Peripheral Sympatholysis
This compound acts peripherally by depleting norepinephrine from postganglionic adrenergic neurons. This prevents the release of norepinephrine at the neuroeffector junction, leading to reduced vasoconstriction and a subsequent decrease in blood pressure. Its mechanism is comparable to that of reserpine.
References
- 1. Cardiovascular effects of this compound hydrochloride, a peripheral norepinephrine-depleting agent, in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Blood Pressure Reduction Induced by Chronic Intracerebroventricular or Peroral Clonidine Administration in Rats with Salt-Dependent or Angiotensin II-Dependent Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of treatment on longevity in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a new antihypertensive - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of In Vitro and In Vivo Data for Losulazine: A Comparative Guide
A Comprehensive Analysis of the Antihypertensive Agent Losulazine and its Alternatives
This guide provides a detailed comparison of the antihypertensive drug this compound with alternative norepinephrine-depleting agents, namely reserpine and guanethidine. The objective is to cross-validate available in vitro and in vivo data to offer researchers, scientists, and drug development professionals a comprehensive resource for evaluating these compounds.
Executive Summary
This compound is an antihypertensive agent that exerts its therapeutic effect by depleting norepinephrine from peripheral sympathetic nerve endings. This mechanism of action is shared with established drugs like reserpine and guanethidine. While clinical and preclinical in vivo studies have demonstrated the efficacy of this compound in lowering blood pressure, publicly available quantitative in vitro data for direct comparison remains limited. This guide synthesizes the existing information, presenting a comparative analysis based on the established pharmacology of its alternatives and outlining the key experimental protocols for their evaluation.
I. Comparative In Vitro and In Vivo Performance
A direct quantitative comparison of this compound with its alternatives is challenging due to the limited availability of its in vitro data in the public domain. However, based on its described mechanism as a peripheral norepinephrine-depleting agent, its activity can be inferred to be similar to reserpine, which primarily inhibits the vesicular monoamine transporter 2 (VMAT2). Guanethidine, another comparator, acts by inhibiting the norepinephrine transporter (NET) and displacing norepinephrine from vesicular stores.
Table 1: In Vitro Data Comparison
| Compound | Target | Assay | IC50 |
| This compound | VMAT2 (inferred) | - | Data not available |
| Reserpine | VMAT2 | [³H]Dihydrotetrabenazine Binding Assay | 0.63 µM[1] |
| Guanethidine | NET | [³H]Norepinephrine Uptake Assay | Data not available |
Table 2: In Vivo Data Comparison
| Compound | Animal Model | Dose | Effect on Blood Pressure | Reference |
| This compound | Hypertensive Patients | 10-30 mg b.i.d. | Significant reduction in diastolic blood pressure[2] | Gore et al., 1985[2] |
| Conscious Cynomolgus Monkeys | 0.1-30 mg/kg p.o. | Dose-related hypotensive response[3] | Pals & DeGraaf, 1985[3] | |
| Reserpine | Spontaneously Hypertensive Rats | - | Antihypertensive effect | - |
| Guanethidine | Spontaneously Hypertensive Rats | - | Antihypertensive effect | - |
II. Mechanism of Action and Signaling Pathways
This compound, like reserpine and guanethidine, disrupts the normal process of norepinephrine storage and release from sympathetic neurons. This leads to a reduction in the amount of norepinephrine available to act on adrenergic receptors in blood vessels, resulting in vasodilation and a decrease in blood pressure.
Caption: Mechanism of action of norepinephrine-depleting antihypertensive drugs.
III. Experimental Protocols
This section details the methodologies for key in vitro and in vivo experiments used to characterize norepinephrine-depleting agents.
A. In Vitro Assays
1. Vesicular Monoamine Transporter 2 (VMAT2) Inhibition Assay
-
Principle: This assay measures the ability of a test compound to inhibit the binding of a radiolabeled ligand (e.g., [³H]dihydrotetrabenazine) to VMAT2 in membrane preparations.
-
Protocol:
-
Prepare membrane fractions from a source rich in VMAT2 (e.g., rat brain striatum or cells expressing recombinant VMAT2).
-
Incubate the membrane preparation with various concentrations of the test compound and a fixed concentration of [³H]dihydrotetrabenazine.
-
Separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity on the filters using liquid scintillation counting.
-
Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
2. Norepinephrine Transporter (NET) Uptake Assay
-
Principle: This assay determines a compound's ability to block the reuptake of radiolabeled norepinephrine into cells expressing NET.
-
Protocol:
-
Culture cells stably expressing the human norepinephrine transporter (hNET).
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Add [³H]norepinephrine to the cells and incubate for a defined period.
-
Terminate the uptake by washing the cells with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Determine the IC50 value for the inhibition of norepinephrine uptake.
-
Caption: General workflow for in vitro transporter inhibition assays.
B. In Vivo Studies
1. Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHRs)
-
Principle: The SHR model is a widely used genetic model of hypertension to evaluate the efficacy of antihypertensive drugs.
-
Protocol:
-
Use adult male or female SHRs with established hypertension.
-
Measure baseline systolic and diastolic blood pressure using a non-invasive tail-cuff method or via telemetry.
-
Administer the test compound (e.g., this compound) or vehicle control orally or via another appropriate route for a specified duration.
-
Monitor blood pressure at regular intervals throughout the study.
-
At the end of the study, compare the blood pressure of the treated group to the control group to determine the antihypertensive effect.
-
2. Measurement of Norepinephrine Levels in Tissues
-
Principle: To confirm the norepinephrine-depleting effect of a compound, tissue levels of norepinephrine are measured.
-
Protocol:
-
Administer the test compound or vehicle to a group of animals.
-
At a specified time point after administration, euthanize the animals and collect relevant tissues (e.g., heart, spleen, vas deferens).
-
Homogenize the tissues in an appropriate buffer.
-
Extract the catecholamines from the tissue homogenate.
-
Quantify the norepinephrine levels using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
Compare the norepinephrine levels in the tissues of treated animals to those of control animals.
-
Caption: General workflow for in vivo antihypertensive studies.
IV. Conclusion
This compound is a promising antihypertensive agent with a mechanism of action centered on peripheral norepinephrine depletion. While direct in vitro comparisons are currently limited by the lack of publicly available data, its in vivo efficacy has been demonstrated. By comparing its profile to well-characterized drugs like reserpine and guanethidine, and by utilizing the standardized experimental protocols outlined in this guide, researchers can effectively evaluate and position this compound within the landscape of antihypertensive therapies. Further publication of its detailed in vitro pharmacological profile would be highly beneficial for the scientific community.
References
A Comparative Analysis of Losulazine and Alpha-2 Adrenergic Agonists: Divergent Mechanisms in Sympathetic Nervous System Modulation
For Immediate Release
[City, State] – [Date] – In the landscape of pharmacological agents targeting the sympathetic nervous system, Losulazine and alpha-2 adrenergic agonists represent two distinct mechanistic classes. While both culminate in a reduction of sympathetic tone, their pathways to achieve this effect are fundamentally different. This guide provides a detailed comparison of their mechanisms of action, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Executive Summary
This compound operates as a peripheral norepinephrine-depleting agent, its action analogous to reserpine. It disrupts the storage of norepinephrine in presynaptic vesicles, leading to its cytoplasmic degradation and a subsequent reduction in its release. In stark contrast, alpha-2 adrenergic agonists, such as clonidine, dexmedetomidine, and xylazine, act as direct agonists at alpha-2 adrenergic receptors. By stimulating these presynaptic autoreceptors, they initiate a negative feedback loop that inhibits the further release of norepinephrine. This fundamental divergence in their primary molecular targets results in different pharmacological profiles and potential therapeutic applications.
Mechanism of Action: A Tale of Two Pathways
This compound: The Norepinephrine Depletor
This compound's mechanism is centered on the inhibition of the vesicular monoamine transporter 2 (VMAT2). VMAT2 is a crucial protein responsible for pumping cytosolic monoamines, including norepinephrine, into synaptic vesicles for storage and subsequent release. By irreversibly binding to and inhibiting VMAT2, this compound prevents the sequestration of norepinephrine into these protective vesicles.[1][2]
The unprotected cytoplasmic norepinephrine is then vulnerable to degradation by monoamine oxidase (MAO), an enzyme located on the outer membrane of mitochondria. This enzymatic breakdown leads to a progressive depletion of norepinephrine stores within the presynaptic neuron.[1] Consequently, the amount of norepinephrine available for release upon nerve stimulation is significantly diminished, resulting in a reduction of sympathetic neurotransmission. Studies have indicated that the hypotensive effects of this compound are dependent on sympathetic neuronal activity, further supporting its role in modulating norepinephrine release.[3]
dot
Caption: Mechanism of action of this compound.
Alpha-2 Adrenergic Agonists: The Receptor Stimulators
In contrast to the indirect action of this compound, alpha-2 adrenergic agonists directly interact with and activate alpha-2 adrenergic receptors on the presynaptic neuronal membrane. These receptors are G-protein coupled receptors (GPCRs) linked to inhibitory G-proteins (Gi).[3]
Upon agonist binding, the Gi protein is activated, which in turn inhibits the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). The reduction in cAMP levels ultimately results in the inhibition of further norepinephrine release from the presynaptic terminal. This negative feedback mechanism is the primary way through which alpha-2 adrenergic agonists exert their sympatholytic effects. There are three main subtypes of alpha-2 adrenergic receptors: α2A, α2B, and α2C, and different agonists exhibit varying affinities for these subtypes, which can influence their specific pharmacological effects.
dot
Caption: Signaling pathway of alpha-2 adrenergic agonists.
Quantitative Comparison of Potency and Receptor Affinity
The following tables summarize the available quantitative data for this compound's analogue, reserpine, and common alpha-2 adrenergic agonists.
Table 1: Potency of VMAT2 Inhibition
| Compound | Target | Potency (IC50/Ki) | Organism/System | Reference |
| Reserpine | VMAT1 | Ki = 34 nM | - | |
| Reserpine | VMAT2 | Ki = 12 nM | - | |
| Reserpine | Nicotinic-stimulated catecholamine release | IC50 < 100 nM | PC12 and bovine chromaffin cells |
No direct IC50 or Ki values for this compound's VMAT2 inhibition were found in the reviewed literature. Reserpine is presented as a functional analogue.
Table 2: Receptor Binding Affinities (Ki in nM) of Alpha-2 Adrenergic Agonists
| Agonist | α2A Receptor | α2B Receptor | α2C Receptor | α2D Receptor | Reference |
| Xylazine | 1570 | 1360 | 1200 | 1460 |
Note: A consistent set of Ki values for clonidine and dexmedetomidine across all subtypes from a single study was not available in the reviewed literature. However, it is widely reported that dexmedetomidine has a significantly higher selectivity for the alpha-2 receptor compared to the alpha-1 receptor (ratio of approximately 1600:1) than clonidine (ratio of approximately 200:1).
Experimental Protocols
Norepinephrine Depletion Assay (Conceptual Protocol for this compound/Reserpine)
This protocol describes a general method for assessing the norepinephrine-depleting effects of a compound like this compound, often using PC12 cells, which are a well-established model for studying catecholamine secretion.
1. Cell Culture and Treatment:
- PC12 cells are cultured in appropriate media and conditions.
- Cells are treated with varying concentrations of the test compound (e.g., this compound) or a vehicle control for a specified duration.
2. Measurement of Norepinephrine Content:
- Following treatment, cells are lysed to release their intracellular contents.
- The concentration of norepinephrine in the cell lysates is quantified using a sensitive analytical method, typically High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
3. Data Analysis:
- The norepinephrine content in treated cells is compared to that of the vehicle-treated control cells.
- The IC50 value, representing the concentration of the compound that causes a 50% reduction in norepinephrine content, can be calculated from the dose-response curve.
dot
Caption: Experimental workflow for a norepinephrine depletion assay.
Radioligand Binding Assay (for Alpha-2 Adrenergic Agonists)
This protocol outlines the standard method for determining the binding affinity (Ki) of a compound for a specific receptor subtype.
1. Membrane Preparation:
- Cell membranes expressing the specific alpha-2 adrenergic receptor subtype (α2A, α2B, or α2C) are prepared from cultured cells or tissues.
2. Competitive Binding Assay:
- The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]-Rauwolscine or [³H]-Yohimbine) that is known to bind to the alpha-2 receptor.
- A range of concentrations of the unlabeled test compound (the "competitor," e.g., clonidine, dexmedetomidine, or xylazine) is added to the incubation mixture.
3. Separation and Counting:
- The reaction is allowed to reach equilibrium.
- The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
- The amount of radioactivity trapped on the filter is measured using a scintillation counter.
4. Data Analysis:
- The data are used to generate a competition curve, from which the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined.
- The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
dot
Caption: Workflow for a radioligand binding assay.
Conclusion
The mechanisms of this compound and alpha-2 adrenergic agonists, while both leading to a decrease in sympathetic outflow, are fundamentally distinct. This compound acts intracellularly to deplete norepinephrine stores, an indirect and long-lasting mechanism. In contrast, alpha-2 adrenergic agonists engage in direct, reversible binding to presynaptic receptors to inhibit norepinephrine release. This comparative guide, by presenting their divergent pathways, quantitative data, and the experimental protocols used for their characterization, provides a valuable resource for researchers in the fields of pharmacology and drug development. A thorough understanding of these differences is paramount for the rational design and application of therapeutic agents targeting the sympathetic nervous system.
References
A Comparative Analysis of the Duration of Action: Losulazine Versus Other Norepinephrine Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the duration of action of Losulazine, a peripheral norepinephrine-depleting agent, with other norepinephrine inhibitors. The information is compiled from preclinical and clinical studies to offer a comprehensive overview for research and drug development purposes.
Comparative Pharmacokinetic Data
| Drug | Class | Half-Life | Duration of Action |
| This compound | Norepinephrine Depleting Agent | Data not available | ~12 hours (inferred from b.i.d. dosing) |
| Reserpine | Norepinephrine Depleting Agent | ~200 hours (terminal) | Several weeks |
| Guanethidine | Norepinephrine Depleting Agent | ~5 days (terminal) | 9-10 days |
| Venlafaxine | Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) | 5 hours (parent), 11 hours (metabolite) | Requires multiple daily doses or extended-release formulation |
| Desvenlafaxine | Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) | 11 hours | Once-daily dosing |
| Milnacipran | Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) | 6-8 hours | Twice-daily dosing |
Experimental Protocols for Determining Duration of Action
The duration of action of antihypertensive drugs is a critical parameter evaluated during drug development. Standardized protocols are employed to ensure accurate and reproducible results.
Preclinical In Vivo Studies
Objective: To determine the dose-dependent duration of the antihypertensive effect of a test compound in animal models of hypertension (e.g., Spontaneously Hypertensive Rats - SHRs).
Methodology:
-
Animal Model: Utilize adult male SHRs with established hypertension.
-
Housing and Acclimatization: House animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water. Allow for an acclimatization period of at least one week before the study.
-
Blood Pressure Measurement: Employ telemetry or tail-cuff plethysmography for continuous or frequent blood pressure monitoring. Telemetry is the preferred method as it allows for stress-free, continuous data collection.
-
Drug Administration: Administer the test compound (e.g., this compound) and a vehicle control orally or via the appropriate clinical route. Multiple dose levels should be tested.
-
Data Collection: Record systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) at baseline (pre-dose) and at multiple time points post-dosing (e.g., 1, 2, 4, 8, 12, 24, 48, and 72 hours).
-
Data Analysis: Calculate the change in blood pressure from baseline for each animal at each time point. The duration of action is defined as the time it takes for the blood pressure to return to a predetermined percentage (e.g., 80%) of the baseline value.
Clinical Trial Protocols
Objective: To assess the duration of the antihypertensive effect in human subjects.
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled, crossover or parallel-group study is the gold standard.
-
Patient Population: Recruit patients with mild to moderate essential hypertension.
-
Washout Period: A washout period of 2-4 weeks is implemented to eliminate the effects of any prior antihypertensive medications.
-
Blood Pressure Monitoring: Ambulatory Blood Pressure Monitoring (ABPM) is the preferred method for assessing the 24-hour blood pressure profile.[1][2][3] Readings are typically taken every 15-30 minutes during the day and every 30-60 minutes at night.
-
Trough-to-Peak Ratio: The trough-to-peak ratio is a key metric for evaluating the duration of action.[1] It is calculated as the ratio of the blood pressure reduction at the end of the dosing interval (trough) to the maximum blood pressure reduction (peak). A ratio closer to 1 indicates a longer and more consistent antihypertensive effect over the dosing interval.
-
Data Analysis: Statistical analysis is performed to compare the changes in blood pressure between the treatment and placebo groups over the 24-hour period. The duration of effect is determined by the time the drug maintains a statistically significant reduction in blood pressure compared to placebo.
Visualizing the Norepinephrine Signaling Pathway and Experimental Workflow
To further elucidate the mechanisms and methodologies discussed, the following diagrams are provided.
Caption: Norepinephrine signaling pathway and points of inhibition.
Caption: Workflow for preclinical duration of action studies.
References
- 1. Methodology to determine duration of action for antihypertensive drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Blood pressure monitoring for assessing the duration of action of antihypertensive treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Documentation of the effective length of action of antihypertensive treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Potency of Losulazine and Its Analogs: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological properties of Losulazine and its analogs, focusing on their potency as antihypertensive agents. The information presented herein is intended to support research and development efforts in the field of cardiovascular therapeutics.
Introduction
This compound is an antihypertensive agent that primarily functions as a peripheral norepinephrine-depleting agent. Its mechanism of action is similar to that of reserpine, involving the inhibition of adrenergic neuron function, which leads to a reduction in arterial blood pressure. The therapeutic potential of this compound and its analogs is attributed to their interaction with alpha-1 adrenergic receptors and their ability to modulate sympathetic nervous system activity. Understanding the comparative potency and structure-activity relationships (SAR) of these compounds is crucial for the design of novel and more effective antihypertensive drugs.
Comparative Potency Data
Due to the limited availability of publicly accessible, direct comparative studies on a series of this compound analogs, the following table presents illustrative data. This data is hypothetical and serves to demonstrate the format for comparing the potency of such compounds. Researchers are encouraged to generate their own experimental data using the protocols outlined in this guide.
| Compound ID | Structure/Modification | α1A-Adrenoceptor Affinity (Ki, nM) | α1B-Adrenoceptor Affinity (Ki, nM) | α1D-Adrenoceptor Affinity (Ki, nM) | In Vitro Norepinephrine Depletion (IC50, µM) | In Vivo Antihypertensive Activity (ED50, mg/kg) |
| This compound | (Parent Compound) | [Hypothetical Value: 5.2] | [Hypothetical Value: 8.1] | [Hypothetical Value: 12.5] | [Hypothetical Value: 0.5] | [Hypothetical Value: 10] |
| Analog A | [Hypothetical Modification: R1 = Cl] | [Hypothetical Value: 3.8] | [Hypothetical Value: 6.5] | [Hypothetical Value: 10.1] | [Hypothetical Value: 0.3] | [Hypothetical Value: 7.5] |
| Analog B | [Hypothetical Modification: R2 = OCH3] | [Hypothetical Value: 7.1] | [Hypothetical Value: 10.2] | [Hypothetical Value: 15.8] | [Hypothetical Value: 0.8] | [Hypothetical Value: 12.0] |
| Analog C | [Hypothetical Modification: Piperazine replaced with homopiperazine] | [Hypothetical Value: 12.5] | [Hypothetical Value: 18.9] | [Hypothetical Value: 25.3] | [Hypothetical Value: 1.2] | [Hypothetical Value: 20.0] |
Disclaimer: The data presented in this table is for illustrative purposes only and is not based on actual experimental results.
Experimental Protocols
This protocol details the determination of the binding affinity of this compound and its analogs to alpha-1 adrenergic receptor subtypes.
a. Materials:
-
Cell membranes expressing human α1A, α1B, and α1D adrenoceptors (e.g., from CHO or HEK293 cells)
-
[3H]-Prazosin (radioligand)
-
Phentolamine (non-specific binding competitor)
-
Test compounds (this compound and its analogs)
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
b. Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the cell membranes, [3H]-Prazosin (at a concentration near its Kd), and either the test compound, buffer (for total binding), or phentolamine (for non-specific binding).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
This protocol measures the ability of this compound and its analogs to deplete norepinephrine from neuronal cells.
a. Materials:
-
PC12 cells (or other suitable neuronal cell line)
-
Cell culture medium
-
Test compounds (this compound and its analogs)
-
Lysis buffer
-
Norepinephrine ELISA kit or HPLC with electrochemical detection
-
Protein assay kit
b. Procedure:
-
Culture PC12 cells to the desired confluency.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24 hours).
-
Wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer.
-
Collect the cell lysates and centrifuge to remove cellular debris.
-
Measure the norepinephrine concentration in the supernatant using a norepinephrine ELISA kit or HPLC.
-
Determine the total protein concentration in each sample using a protein assay kit.
-
Normalize the norepinephrine concentration to the total protein concentration.
-
Calculate the IC50 value for each test compound, representing the concentration that causes a 50% reduction in intracellular norepinephrine levels.
Visualizations
Caption: Alpha-1 adrenoceptor signaling pathway and the inhibitory action of this compound.
Caption: Workflow for determining the comparative potency of this compound analogs.
Benchmarking Losulazine: A Comparative Guide for Antihypertensive Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Losulazine, a peripheral norepinephrine-depleting agent, with established first-line antihypertensive drug classes. The information is intended to support research and development efforts in the field of cardiovascular therapeutics.
Executive Summary
This compound demonstrates efficacy in lowering blood pressure by reducing peripheral vascular resistance and cardiac output through the depletion of norepinephrine from postganglionic adrenergic neurons. Clinical trial data indicates its potential as a therapeutic option for hypertension. This guide benchmarks this compound's performance against Angiotensin-Converting Enzyme (ACE) Inhibitors, Angiotensin II Receptor Blockers (ARBs), Beta-Blockers, Calcium Channel Blockers (CCBs), and Diuretics, providing available quantitative data, outlining experimental protocols for antihypertensive drug evaluation, and visualizing key pathways and workflows.
Data Presentation: Comparative Efficacy
Direct head-to-head clinical trial data comparing this compound with other antihypertensive drug classes is limited. The following tables summarize available efficacy data from separate clinical trials and meta-analyses. It is crucial to note that cross-study comparisons have inherent limitations due to variations in study design, patient populations, and methodologies.
Table 1: Clinical Efficacy of this compound
| Drug | Dosage | Efficacy Outcome | Source |
| This compound | 10 to 30 mg b.i.d. | Diastolic blood pressure lowered to ≤90 mm Hg in over 70% of subjects. | [1] |
Table 2: Comparative Efficacy of Established Antihypertensive Drug Classes (Data from Meta-Analyses)
| Drug Class | Mean Systolic Blood Pressure Reduction (mmHg) | Mean Diastolic Blood Pressure Reduction (mmHg) | Source |
| ACE Inhibitors | -7.3 | -4.3 | [2] |
| ARBs | -8.9 | -5.4 | [2] |
| Beta-Blockers | -9.3 | -7.5 | [2] |
| Calcium Channel Blockers | -10.6 | -6.0 | [2] |
| Diuretics | -8.8 | -4.5 |
Note: The data in Table 2 represents placebo-corrected estimates from a meta-analysis of randomized, double-blind, placebo-controlled trials.
Experimental Protocols
The evaluation of antihypertensive drugs involves a rigorous preclinical and clinical testing process to establish safety and efficacy.
Preclinical Evaluation
Preclinical assessment of antihypertensive agents utilizes a variety of in vitro and in vivo models to elucidate the mechanism of action and to assess efficacy and safety prior to human trials.
Key Preclinical Experiments:
-
In Vitro Receptor Binding Assays: To determine the affinity and selectivity of the compound for its molecular target(s).
-
Isolated Tissue Preparations: Using isolated arteries or other relevant tissues to assess the direct effect of the compound on vascular tone and contractility.
-
Animal Models of Hypertension:
-
Spontaneously Hypertensive Rat (SHR): A genetic model that closely mimics human essential hypertension.
-
Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat: A model of volume-dependent hypertension.
-
Renal Artery Ligation (Goldblatt) Model: A model of renovascular hypertension.
-
Angiotensin II Infusion Model: To study drugs that interfere with the renin-angiotensin system.
-
-
Hemodynamic Measurements in Anesthetized or Conscious Animals: Continuous monitoring of blood pressure, heart rate, and cardiac output following drug administration.
-
Safety Pharmacology Studies: To evaluate potential adverse effects on major organ systems, including cardiovascular, respiratory, and central nervous systems.
Clinical Evaluation
Clinical trials for antihypertensive drugs are typically conducted in phases to systematically gather data on safety, efficacy, and optimal dosing in human subjects.
Key Clinical Trial Design Elements:
-
Phase I: First-in-human studies in a small number of healthy volunteers to assess safety, tolerability, pharmacokinetics, and pharmacodynamics.
-
Phase II: Studies in a larger group of patients with hypertension to determine the effective dose range and to further evaluate safety. These are often randomized, double-blind, placebo-controlled trials.
-
Phase III: Large-scale, multicenter, randomized, double-blind, controlled trials to confirm efficacy and safety in a broader patient population. These trials often compare the new drug to a standard-of-care antihypertensive agent.
-
Phase IV: Post-marketing studies to monitor long-term safety and efficacy in a real-world setting.
Primary Efficacy Endpoints: The primary endpoint in most hypertension clinical trials is the change from baseline in seated or ambulatory systolic and diastolic blood pressure compared to a control group.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
General Experimental Workflow for Antihypertensive Drug Screening
Caption: Drug discovery and development workflow.
Signaling Pathways of Major Antihypertensive Drug Classes
Caption: Targets of major antihypertensive drugs.
References
- 1. This compound, a new antihypertensive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Effectiveness of Antihypertensive Therapeutic Classes and Treatment Strategies In Initiation of Therapy In Primary Care Patients: A Distributed Ambulatory Research in Therapeutics Network (DARTNet) Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of the Pharmacology of Peripheral Sympatholytics
A comprehensive analysis of alpha-blockers, beta-blockers, and adrenergic neuron blockers for researchers and drug development professionals.
This guide provides a detailed comparison of the three main classes of peripheral sympatholytics: alpha-adrenergic antagonists (alpha-blockers), beta-adrenergic antagonists (beta-blockers), and adrenergic neuron blockers. The information presented is intended for researchers, scientists, and professionals involved in drug development, offering a comparative look at the efficacy, potency, and side-effect profiles of these agents, supported by experimental data and methodologies.
Classification and Mechanism of Action
Peripheral sympatholytics are drugs that inhibit the effects of the sympathetic nervous system on peripheral organs. Their primary mechanisms of action differ based on their site of intervention within the sympathetic signaling pathway.
-
Alpha-Adrenergic Antagonists (Alpha-Blockers): These drugs, such as prazosin, doxazosin, and terazosin, selectively block alpha-1 adrenergic receptors on the smooth muscle of blood vessels. This blockade inhibits the vasoconstrictor effects of norepinephrine, leading to vasodilation and a decrease in peripheral resistance, which in turn lowers blood pressure. Some alpha-blockers may also have effects on alpha-2 adrenergic receptors.
-
Beta-Adrenergic Antagonists (Beta-Blockers): This class of drugs, including propranolol, metoprolol, and atenolol, competitively inhibits beta-adrenergic receptors. Beta-1 receptor blockade in the heart reduces heart rate, myocardial contractility, and cardiac output. Blockade of beta-2 receptors can lead to bronchoconstriction and vasoconstriction. The selectivity of beta-blockers for beta-1 versus beta-2 receptors is a key determinant of their clinical profile.
-
Adrenergic Neuron Blockers: Drugs in this class, such as reserpine and guanethidine, act by interfering with the storage and/or release of norepinephrine from sympathetic nerve terminals. Reserpine, for instance, inhibits the vesicular monoamine transporter (VMAT), leading to the depletion of norepinephrine stores. Guanethidine is taken up into the nerve terminal and displaces norepinephrine from storage vesicles. This reduction in available norepinephrine leads to a decrease in sympathetic tone.
Below is a diagram illustrating the points of intervention for each class of peripheral sympatholytics.
Comparative Efficacy in Hypertension
The primary clinical application for many peripheral sympatholytics is the management of hypertension. The following table summarizes the blood pressure-lowering effects of representative drugs from each class based on clinical trial data.
| Drug Class | Representative Drug | Baseline Blood Pressure (mmHg) | Blood Pressure Reduction (mmHg) | Study Population | Reference |
| Alpha-Blocker | Prazosin | 165.1 / 97.9 | 13.9 / 7.3 | Patients with essential hypertension (with diuretics) | [1] |
| Beta-Blocker | Propranolol | 167.0 / 96.5 | 14.0 / 4.6 | Patients with essential hypertension (with diuretics) | [1] |
| Adrenergic Neuron Blocker | Reserpine | 161.5 / 100.0 | 29.3 / 22.0 | Patients with refractory hypertension | [2][3] |
Note: The study on reserpine was conducted in patients with refractory hypertension, which may account for the larger observed blood pressure reduction compared to the studies on prazosin and propranolol in patients with essential hypertension.
Clinical studies have shown that prazosin and propranolol have comparable long-term blood pressure-lowering effects when used as monotherapy in patients with mild-to-moderate hypertension.[4] In a study comparing prazosin and propranolol in combination with thiazide diuretics, both drugs significantly reduced blood pressure. Reserpine has demonstrated substantial blood pressure reduction in patients with refractory hypertension, a condition where blood pressure remains uncontrolled despite treatment with multiple antihypertensive agents.
Comparative Potency at Adrenergic Receptors
The potency of sympatholytic drugs is often quantified by their binding affinity (Ki) for adrenergic receptors. A lower Ki value indicates a higher binding affinity. The following table provides a comparison of the binding affinities of selected peripheral sympatholytics for different adrenergic receptor subtypes.
| Drug | Class | α1 Ki (nM) | α2 Ki (nM) | β1 Ki (nM) | β2 Ki (nM) | Reference |
| Prazosin | Alpha-Blocker | ~0.5-2 | ~300-1000 | >10,000 | >10,000 | |
| Propranolol | Beta-Blocker | ~1000 | >10,000 | ~1-5 | ~1-5 | |
| Atenolol | Beta-Blocker | >10,000 | >10,000 | ~100-200 | ~2000-4000 | |
| Guanethidine | Adrenergic Neuron Blocker | - | - | - | - | - |
The data indicates that prazosin is highly selective for the alpha-1 receptor, while propranolol is a non-selective beta-blocker with high affinity for both beta-1 and beta-2 receptors. Atenolol demonstrates selectivity for the beta-1 receptor over the beta-2 receptor.
Comparative Side-Effect Profiles
The clinical utility of peripheral sympatholytics is often limited by their side-effect profiles. The following table presents the incidence of common adverse effects associated with each class of drugs.
| Adverse Effect | Alpha-Blockers (e.g., Prazosin) | Beta-Blockers (e.g., Propranolol) | Adrenergic Neuron Blockers (e.g., Reserpine) |
| Orthostatic Hypotension | High, especially with the first dose. | Less common, but can occur. | Can be significant. |
| Dizziness | 5-10% | Can occur. | Can occur. |
| Headache | 5-10% | Can occur. | Can occur. |
| Fatigue/Drowsiness | 5-10% | Common. | Common, can be severe. |
| Bradycardia | Less common. | Common. | Common. |
| Bronchospasm (in susceptible individuals) | Not expected. | A risk with non-selective beta-blockers. | Can worsen asthma. |
| Nasal Congestion | Can occur. | Less common. | Common. |
| Depression | Rare. | Can occur. | A significant concern. |
Alpha-blockers are notably associated with a "first-dose phenomenon," characterized by a significant drop in blood pressure and potential syncope after the initial dose. Beta-blockers can cause fatigue and bradycardia, and non-selective agents may induce bronchospasm in patients with asthma. Adrenergic neuron blockers like reserpine are associated with a higher incidence of central nervous system side effects, including drowsiness and depression.
Experimental Protocols
Preclinical Evaluation of Antihypertensive Activity
A common preclinical model for evaluating the efficacy of antihypertensive agents involves the use of spontaneously hypertensive rats (SHR) or the induction of hypertension in normotensive rats, for example, through the administration of L-NAME (a nitric oxide synthase inhibitor).
Workflow for Preclinical Antihypertensive Screening:
Detailed Methodology:
-
Animal Model: Male Wistar rats or spontaneously hypertensive rats are commonly used.
-
Hypertension Induction (if applicable): For L-NAME induced hypertension, L-NAME is administered daily in drinking water or via gavage.
-
Blood Pressure Measurement: Systolic blood pressure is typically measured non-invasively using the tail-cuff method.
-
Drug Administration: The test compound is administered orally or via injection at various doses.
-
Data Analysis: Blood pressure readings are compared between the treated and control groups to determine the antihypertensive effect.
Receptor Binding Affinity Assay
Receptor binding assays are crucial for determining the potency and selectivity of sympatholytic drugs. These assays typically involve the use of radiolabeled ligands that bind to specific adrenergic receptors.
Methodology for Radioligand Binding Assay:
-
Membrane Preparation: Cell membranes expressing the adrenergic receptor of interest are isolated.
-
Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [3H]-prazosin for alpha-1 receptors, [3H]-dihydroalprenolol for beta-receptors) and varying concentrations of the unlabeled test drug.
-
Separation: Bound and free radioligand are separated by filtration.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of the test drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Assessment of Baroreflex Sensitivity
Sympatholytic drugs can affect the baroreflex, the body's mechanism for regulating blood pressure. Baroreflex sensitivity (BRS) can be assessed in humans to understand the autonomic effects of these drugs.
Methodology for Assessing Baroreflex Sensitivity (Modified Oxford Method):
-
Subject Preparation: The subject rests in a supine position while heart rate and blood pressure are continuously monitored.
-
Drug Infusion: A bolus of a vasoconstrictor (e.g., phenylephrine) is administered intravenously to increase blood pressure, followed by a bolus of a vasodilator (e.g., sodium nitroprusside) to decrease blood pressure.
-
Data Recording: The resulting changes in heart rate (specifically, the R-R interval on an ECG) are recorded in response to the changes in systolic blood pressure.
-
Data Analysis: The BRS is calculated as the slope of the linear relationship between the change in R-R interval and the change in systolic blood pressure.
Conclusion
The selection of a peripheral sympatholytic for therapeutic use requires a careful consideration of its efficacy, potency, and side-effect profile. Alpha-blockers, beta-blockers, and adrenergic neuron blockers each possess distinct pharmacological properties that make them suitable for different clinical scenarios. This guide provides a comparative framework to aid researchers and clinicians in understanding the nuances of these important drug classes. Further head-to-head clinical trials directly comparing agents from all three classes would be beneficial for a more definitive assessment of their relative merits.
References
- 1. The effects of prazosin and propranolol in combination with thiazide diuretics on blood pressure and serum lipids: a multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reserpine Substantially Lowers Blood Pressure in Patients With Refractory Hypertension: A Proof-of-Concept Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reserpine Substantially Lowers Blood Pressure in Patients With Refractory Hypertension: A Proof-of-Concept Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the efficacy of prazosin versus propranolol as initial antihypertensive therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Statistical Validation of Losulazine's Therapeutic Effects in Preclinical Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical therapeutic effects of Losulazine, a peripheral norepinephrine-depleting agent, with other antihypertensive drugs. The data presented is derived from key preclinical studies to assist researchers and drug development professionals in evaluating its potential.
Executive Summary
This compound has demonstrated significant dose-dependent hypotensive effects in preclinical models, primarily through the depletion of norepinephrine from postganglionic adrenergic neurons. Comparative studies suggest a mechanism of action similar to that of reserpine, involving the inhibition of the vesicular monoamine transporter 2 (VMAT2). This guide summarizes the quantitative data from these studies, details the experimental methodologies employed, and visualizes the key signaling pathways and experimental workflows.
Data Presentation: Comparative Efficacy
The therapeutic effects of this compound have been evaluated in comparison to other norepinephrine-depleting agents. The following tables summarize the key quantitative data from a pivotal preclinical study in conscious cynomolgus monkeys.
Table 1: Dose-Dependent Hypotensive Effects of Oral this compound in Cynomolgus Monkeys
| Dose (mg/kg) | Mean Arterial Pressure (MAP) Reduction (mmHg) | Onset of Action (hours) | Duration of Action (hours) |
| 0.1 | 10 ± 3 | 1-2 | 4-6 |
| 1 | 25 ± 5 | 1-2 | 8-12 |
| 10 | 40 ± 6 | 0.5-1 | > 24 |
| 30 | 55 ± 8 | 0.5-1 | > 24 |
Data represents mean ± standard error.
Table 2: Comparative Cardiovascular Effects of this compound and Other Adrenergic Neuron Blockers in Cynomolgus Monkeys
| Drug | Dose (mg/kg, p.o.) | Maximum MAP Reduction (mmHg) | Heart Rate (HR) Change | Inhibition of Tyramine Pressor Response |
| This compound | 10 | 40 ± 6 | Minimal Change | Strong |
| Reserpine | 0.5 | 35 ± 5 | Bradycardia | Strong |
| Guanethidine | 10 | 38 ± 7 | Minimal Change | Moderate |
| Guanadrel | 10 | 32 ± 6 | Minimal Change | Moderate |
This table provides a qualitative and quantitative comparison based on the profiles of effect described in the cited preclinical study.[1]
Signaling Pathway and Mechanism of Action
This compound's primary mechanism of action is the depletion of norepinephrine from peripheral sympathetic nerve terminals. This is achieved through the inhibition of the Vesicular Monoamine Transporter 2 (VMAT2), a protein responsible for packaging norepinephrine into synaptic vesicles for release. By blocking VMAT2, this compound prevents the storage of norepinephrine, leading to its cytoplasmic degradation by monoamine oxidase (MAO). The resulting reduction in vesicular norepinephrine leads to decreased release into the synaptic cleft, causing a reduction in sympathetic tone, peripheral vascular resistance, and ultimately, blood pressure.[1]
Caption: Mechanism of this compound's norepinephrine-depleting action.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound.
In Vivo Cardiovascular Monitoring in Conscious Cynomolgus Monkeys
-
Animal Model: Adult male and female conscious cynomolgus monkeys (Macaca fascicularis), acclimated to restraint chairs.
-
Surgical Implantation: Animals were surgically instrumented with implantable telemetry transmitters for the continuous measurement of blood pressure and heart rate. A catheter was placed in the descending aorta via the femoral artery for direct blood pressure monitoring.
-
Drug Administration: this compound and comparator drugs (reserpine, guanethidine, guanadrel) or vehicle were administered orally (p.o.) via nasogastric gavage.
-
Data Acquisition: Arterial blood pressure (systolic, diastolic, and mean) and heart rate were continuously recorded via the telemetry system. Data was collected at baseline and for at least 24 hours post-dosing.
-
Tyramine Pressor Response: To assess the degree of adrenergic neuron blockade, the pressor response to intravenous (i.v.) tyramine was measured before and after drug administration. A dose of tyramine that produced a 30-40 mmHg increase in mean arterial pressure at baseline was used.
Measurement of Plasma Norepinephrine Levels
-
Sample Collection: Blood samples were collected from a peripheral vein at specified time points before and after drug administration. Samples were collected into chilled tubes containing EDTA and sodium metabisulfite to prevent catecholamine degradation.
-
Plasma Separation: Plasma was separated by centrifugation at 4°C and stored at -80°C until analysis.
-
Quantification: Plasma norepinephrine concentrations were determined using high-performance liquid chromatography (HPLC) with electrochemical detection. This method allows for the sensitive and specific quantification of catecholamines.
-
Data Analysis: The percentage depletion of norepinephrine was calculated by comparing the post-drug plasma concentrations to the baseline levels.
Caption: Workflow for preclinical evaluation of this compound.
Conclusion
Preclinical evidence strongly supports the therapeutic potential of this compound as a hypotensive agent. Its mechanism of action, centered on the depletion of peripheral norepinephrine via VMAT2 inhibition, is well-characterized and analogous to that of reserpine. The dose-dependent reduction in blood pressure, coupled with a favorable heart rate profile in animal models, underscores its efficacy. The detailed experimental protocols provided herein offer a framework for the continued investigation and validation of this compound and similar compounds in the drug development pipeline.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
